Product packaging for 6-Chloro-2-morpholinonicotinic acid(Cat. No.:CAS No. 305863-07-4)

6-Chloro-2-morpholinonicotinic acid

Cat. No.: B2932591
CAS No.: 305863-07-4
M. Wt: 242.66
InChI Key: WZPQWSNGXVEMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2-morpholinonicotinic acid is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2O3 B2932591 6-Chloro-2-morpholinonicotinic acid CAS No. 305863-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-morpholin-4-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-2-1-7(10(14)15)9(12-8)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPQWSNGXVEMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloro-2-morpholinonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. This document details a plausible synthetic pathway, experimental protocols, and the analytical data required for the unambiguous identification and quality assessment of the target compound.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. Its structural features, including the chloro- and morpholino- moieties on the nicotinic acid scaffold, make it a valuable building block for the synthesis of complex molecules with diverse biological activities. The precise control over its synthesis and thorough characterization are paramount for its application in drug discovery and development.

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the readily available 2,6-dichloronicotinic acid. The proposed synthetic route involves an initial esterification, followed by a regioselective nucleophilic aromatic substitution with morpholine, and a final hydrolysis step to yield the desired product.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis A 2,6-Dichloronicotinic Acid B Methyl 2,6-dichloronicotinate A->B SOCl2, Methanol C Methyl 6-chloro-2-morpholinonicotinate B->C Morpholine, Base D This compound C->D LiOH, H2O/THF

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on analogous and well-established chemical transformations. Researchers should optimize these conditions as necessary for their specific laboratory settings.

Step 1: Synthesis of Methyl 2,6-dichloronicotinate

Materials:

  • 2,6-Dichloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a stirred solution of 2,6-dichloronicotinic acid in anhydrous dichloromethane, slowly add thionyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • To the resulting acid chloride, add anhydrous methanol at 0 °C and stir the mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 2,6-dichloronicotinate.

Step 2: Synthesis of Methyl 6-chloro-2-morpholinonicotinate

Materials:

  • Methyl 2,6-dichloronicotinate

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve methyl 2,6-dichloronicotinate in anhydrous dimethylformamide.

  • Add morpholine and potassium carbonate to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 6-chloro-2-morpholinonicotinate.

Step 3: Synthesis of this compound

Materials:

  • Methyl 6-chloro-2-morpholinonicotinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 6-chloro-2-morpholinonicotinate in a mixture of tetrahydrofuran and water.

  • Add lithium hydroxide to the solution and stir at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, remove the tetrahydrofuran under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with hydrochloric acid at 0 °C.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Characterization Data

The following table summarizes the expected and reported physical and spectroscopic data for this compound and its key precursor, 6-chloronicotinic acid.

Property6-Chloronicotinic AcidThis compound
Molecular Formula C₆H₄ClNO₂C₁₀H₁₁ClN₂O₃
Molecular Weight 157.55 g/mol 242.66 g/mol [1]
Appearance Off-white to beige crystalline powder[2]Solid
Melting Point 190 °C (dec.)[2]Not available
Boiling Point 241.15 °C (estimate)[2]464.6 ± 45.0 °C at 760 mmHg
¹H NMR (DMSO-d₆) δ 8.91 (d, J=2.4 Hz, 1H), 8.31 (dd, J=8.2, 2.4 Hz, 1H), 7.68 (d, J=8.2 Hz, 1H)Expected aromatic signals and morpholine protons
¹³C NMR (DMSO-d₆) Expected signals for the pyridine and carboxyl carbonsExpected signals for pyridine, morpholine, and carboxyl carbons
Mass Spectrum (m/z) [M-H]⁻ at 155.98Expected [M+H]⁺ or [M-H]⁻ corresponding to MW
IR Spectroscopy (cm⁻¹) Characteristic peaks for C=O, C=C, C=N, C-ClCharacteristic peaks for C=O, C=C, C=N, C-Cl, C-O-C

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start ester Esterification of 2,6-Dichloronicotinic Acid start->ester subst Nucleophilic Substitution with Morpholine ester->subst hydro Hydrolysis of Ester subst->hydro extract Extraction & Washing hydro->extract purify Column Chromatography / Recrystallization extract->purify charac Characterization (NMR, MS, IR, MP) purify->charac end Final Product charac->end

Figure 2: General experimental workflow for the synthesis and characterization.

Conclusion

This technical guide outlines a robust and logical synthetic approach for the preparation of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Adherence to these guidelines will facilitate the efficient and reliable production of this important chemical intermediate, paving the way for its application in the discovery of novel therapeutics.

References

In-Depth Technical Guide: Physicochemical Properties of 6-Chloro-2-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-morpholinonicotinic acid is a substituted nicotinic acid derivative with potential applications in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing further studies. This technical guide provides a summary of the currently available physicochemical data for this compound, outlines detailed experimental protocols for the determination of key properties, and presents a general workflow for the characterization of such a novel chemical entity.

Physicochemical Data Summary

A comprehensive literature search has revealed limited experimentally determined physicochemical data for this compound. The available information is summarized in the table below. It is important to note that crucial experimental values for melting point, pKa, aqueous solubility, and the partition coefficient (logP) are not currently available in the public domain.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₃
Molecular Weight 242.66 g/mol [1]
Physical Form Solid[2]
Boiling Point 464.6 ± 45.0 °C at 760 mmHg[2]
Melting Point Data not available
pKa Data not available
Aqueous Solubility Data not available
LogP Data not available

Experimental Protocols for Physicochemical Characterization

To address the gap in the experimental data, the following detailed methodologies are provided as a guide for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid substance transitions into a liquid state at atmospheric pressure. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., digital melting point apparatus)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-20 °C/min initially.

  • Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • Continue heating at a slower rate (1-2 °C/min) as the melting point is approached.

  • The temperature at which the last solid particle melts is recorded as the end of the melting range.

  • The experiment should be repeated at least three times to ensure accuracy.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, it represents the pH at which the compound is 50% ionized. Potentiometric titration is a common and accurate method for pKa determination.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the pH electrode in the solution.

  • If the initial pH is not acidic, add a known excess of standardized HCl to protonate the carboxyl group fully.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant at a time.

  • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa can be determined from the pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Screw-capped vials or flasks

  • Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of deionized water (or other relevant buffer).

  • Seal the vials and place them in a shaking incubator set at a constant temperature.

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity.

Apparatus:

  • Separatory funnels or screw-capped vials

  • Shaking device

  • Centrifuge

  • Analytical method for concentration determination (e.g., HPLC, UV-Vis)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a known volume of the other phase in a separatory funnel or vial. The initial concentration should be such that it is detectable in both phases.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully sample each phase.

  • Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.

  • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

  • The LogP is the base-10 logarithm of the partition coefficient.

General Characterization Workflow

Due to the absence of specific biological activity data for this compound, a signaling pathway or a specific experimental workflow diagram cannot be generated at this time. However, a logical workflow for the general physicochemical and initial biological characterization of a novel chemical entity like this is presented below.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_bio Initial Biological Evaluation cluster_analysis Data Analysis & Decision Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point Structure_Verification->Melting_Point pKa pKa Determination Structure_Verification->pKa Solubility Solubility Assessment Structure_Verification->Solubility LogP LogP Measurement Structure_Verification->LogP Primary_Assay Primary Biological Assay (Target-based or Phenotypic) Solubility->Primary_Assay Cytotoxicity Cytotoxicity Screening LogP->Cytotoxicity Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Cytotoxicity->Data_Analysis Primary_Assay->Data_Analysis Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

General workflow for the characterization of a novel chemical entity.

Conclusion and Future Directions

This technical guide provides the currently available physicochemical information for this compound and outlines the necessary experimental protocols to determine the missing critical data. The lack of any reported biological activity for this compound is a significant knowledge gap. Future research should focus on conducting the described physicochemical experiments to obtain a complete profile of the molecule. Furthermore, screening for biological activity is essential to understand its potential therapeutic relevance and to enable the exploration of its mechanism of action, which would then allow for the development of specific signaling pathway and experimental workflow diagrams.

References

A Technical Guide to 6-Chloro-2-morpholinonicotinic Acid: A Potential Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-morpholinonicotinic acid, identified by the CAS number 305863-07-4, is a heterocyclic organic compound incorporating a chlorinated pyridine ring, a carboxylic acid functional group, and a morpholine moiety. While extensive biological data for this specific molecule is not widely available in peer-reviewed literature, its structural motifs are present in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, a detailed, plausible synthetic protocol, and explores its potential applications in drug discovery based on the established activities of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and provides essential information for handling, storage, and experimental design.

PropertyValueCitation(s)
CAS Number 305863-07-4[1][2]
Molecular Formula C₁₀H₁₁ClN₂O₃[2]
Molecular Weight 242.66 g/mol [1]
IUPAC Name 6-chloro-2-morpholin-4-ylpyridine-3-carboxylic acid
Appearance Solid
Purity Typically >95%[1]
Storage Temperature Room temperature or refrigerated[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[2][3]

Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution

  • Reaction: Selective displacement of the chlorine atom at the 2-position of 2,6-dichloronicotinic acid with morpholine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid and the ring nitrogen.

  • Reagents and Solvents:

    • 2,6-Dichloronicotinic acid (1 equivalent)

    • Morpholine (1.1 equivalents)

    • A suitable base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents) to neutralize the generated HCl.

    • A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve 2,6-dichloronicotinic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the base to the solution and stir.

    • Slowly add morpholine to the reaction mixture.

    • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the morpholine ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the C-Cl bond.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

G cluster_synthesis Proposed Synthesis Workflow start 2,6-Dichloronicotinic Acid step1 Nucleophilic Aromatic Substitution with Morpholine start->step1 Morpholine, Base, Solvent product This compound step1->product purification Purification (Recrystallization) product->purification analysis Characterization (NMR, MS, IR, HPLC) purification->analysis

Proposed workflow for the synthesis of this compound.

Potential Pharmacological Significance and Avenues for Research

Although direct biological activity data for this compound is lacking in the public domain, the constituent chemical moieties suggest several promising areas for future investigation. The presence of the morpholine ring, the chlorinated pyridine core, and the carboxylic acid group are features found in numerous bioactive molecules.

3.1. Anti-inflammatory and Analgesic Potential

The nicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry. For instance, morpholinopyrimidine derivatives have been investigated as anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[4][5][6] The presence of the morpholine group in this compound makes it a candidate for investigation in similar inflammatory pathways.

G cluster_inflammation Potential Anti-inflammatory Mechanism LPS LPS Stimulation Macrophage Macrophage LPS->Macrophage iNOS_COX2 iNOS & COX-2 Expression Macrophage->iNOS_COX2 Compound This compound (Hypothesized) Compound->iNOS_COX2 Inhibition NO_PGs NO & Prostaglandin Production iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation

Hypothesized anti-inflammatory signaling pathway.

3.2. Anticancer Potential

Chlorinated heterocyclic compounds are prevalent in oncology drug development. For example, derivatives of 6-chloro-quinazoline have demonstrated significant in vitro antitumor activity against various human cancer cell lines, inducing apoptosis.[7] The chlorinated pyridine core of this compound provides a rationale for screening its antiproliferative and pro-apoptotic effects in cancer cell models.

3.3. Antimicrobial Activity

The incorporation of chlorine atoms into heterocyclic structures has been shown to enhance antimicrobial properties.[8] While some morpholine derivatives have exhibited antibacterial activity[9], this area remains a viable avenue for the investigation of this compound and its derivatives against a panel of pathogenic bacteria and fungi.

Future Directions and Conclusion

This compound represents a chemical entity with significant, yet largely unexplored, potential in medicinal chemistry. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive starting point for the development of novel therapeutic agents.

Future research should focus on:

  • Synthesis and Characterization: The definitive synthesis and thorough analytical characterization of this compound.

  • Biological Screening: A comprehensive biological evaluation of the compound in a battery of in vitro assays, including anti-inflammatory, anticancer, and antimicrobial screens.

  • Analogue Synthesis: The generation of a library of derivatives to explore structure-activity relationships (SAR). Modifications could include substitution at the 6-position of the pyridine ring, derivatization of the carboxylic acid, and alterations to the morpholine ring.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Chloro-2-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 6-Chloro-2-morpholinonicotinic acid. The following sections detail the proposed synthetic pathway, the expected spectroscopic data, and the logical workflow for confirming the molecular structure of this compound. While this document is based on established analytical techniques and data from analogous structures, it serves as a robust framework for researchers undertaking the synthesis and characterization of this and similar molecules.

Proposed Synthesis and Purification

The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction. A plausible synthetic route starts from the commercially available 2,6-dichloronicotinic acid. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack allows for a selective substitution by morpholine.

A potential synthetic scheme involves the reaction of 2,6-dichloronicotinic acid with morpholine in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate to neutralize the hydrogen chloride formed during the reaction. The reaction mixture would be heated to drive the substitution to completion. Following the reaction, an aqueous workup and acidification would precipitate the desired product, which can then be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Spectroscopic and Analytical Data (Hypothetical)

The following tables summarize the expected quantitative data from various analytical techniques used to characterize this compound. This data is predictive, based on the analysis of its structural analogue, 6-Chloronicotinic acid, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HH-4
~7.00d1HH-5
~3.75t4H-CH₂-O- (Morpholine)
~3.50t4H-CH₂-N- (Morpholine)
~13.00br s1H-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0-COOH
~159.0C-2
~150.0C-6
~142.0C-4
~118.0C-3
~110.0C-5
~66.0-CH₂-O- (Morpholine)
~45.0-CH₂-N- (Morpholine)

Table 3: Predicted Mass Spectrometry Data

TechniqueModeExpected m/zIon
ESI-MSPositive243.05[M+H]⁺
ESI-MSNegative241.03[M-H]⁻
HRMS (ESI)Positive243.0531[M+H]⁺ (Calculated for C₁₀H₁₂ClN₂O₃)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Synthesis of this compound
  • To a solution of 2,6-dichloronicotinic acid (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add potassium carbonate (2.5 eq).

  • Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Acidify the aqueous solution to pH 3-4 with 2N HCl.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

  • Assign the signals in both spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)
  • Prepare a sample by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the molecular ion.

  • Compare the observed accurate mass with the calculated mass for the proposed molecular formula (C₁₀H₁₁ClN₂O₃) to confirm the elemental composition.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

G cluster_synthesis Synthesis and Purification start Starting Materials (2,6-dichloronicotinic acid, morpholine) reaction Nucleophilic Aromatic Substitution start->reaction workup Aqueous Workup and Acidification reaction->workup purification Recrystallization workup->purification product Purified this compound purification->product G cluster_elucidation Structure Elucidation Workflow sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI, HRMS) sample->ms ir IR Spectroscopy sample->ir data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Unraveling the Role of 6-Chloro-2-morpholinonicotinic Acid: A Technical Perspective for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-2-morpholinonicotinic acid is a heterocyclic compound of interest within the field of medicinal chemistry. While a direct, independent mechanism of action for this specific molecule is not extensively documented in publicly available literature, its significance lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. This guide elucidates the known applications of this compound, focusing on its utility in the development of a selective Positron Emission Tomography (PET) radiotracer for targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. Understanding the synthesis and the mechanism of the final active compound provides critical insight for researchers in the fields of epigenetics, oncology, and neuroimaging.

This compound: A Chemical Intermediate

Current scientific literature primarily identifies this compound as a precursor or building block in multi-step organic syntheses. Its chemical structure, featuring a chlorinated pyridine ring, a carboxylic acid group, and a morpholine moiety, makes it a versatile scaffold for creating a variety of more complex derivatives. The primary documented application of this compound is in the synthesis of a novel PET radiotracer designed to selectively target the BD1 bromodomain of BET proteins.

Synthesis of a BET Bromodomain-Targeting PET Radiotracer

The synthesis of the PET radiotracer precursor from this compound involves a multi-step process. The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis Morpholine Morpholine 6_Chloro_2_morpholinonicotinic_acid This compound Morpholine->6_Chloro_2_morpholinonicotinic_acid Nucleophilic Aromatic Substitution 2,6-dichloronicotinic_acid 2,6-dichloronicotinic acid 2,6-dichloronicotinic_acid->6_Chloro_2_morpholinonicotinic_acid Precursor_Molecule Radiotracer Precursor (6-chloro-N-(2-hydroxy-4-methylquinolin-6-yl)-2-morpholinonicotinamide) 6_Chloro_2_morpholinonicotinic_acid->Precursor_Molecule Amide Coupling Final_PET_Radiotracer [18F]-Labeled PET Radiotracer Precursor_Molecule->Final_PET_Radiotracer Radiolabeling with [18F]

Caption: Synthetic workflow for the PET radiotracer precursor.

Mechanism of Action: Targeting BET Bromodomains

While this compound itself is an intermediate, the final product it helps create is a potent and selective inhibitor of the first bromodomain (BD1) of BET proteins.

The Role of BET Proteins in Gene Transcription

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. Their bromodomains recognize and bind to acetylated lysine residues on histone tails, which are key components of chromatin. This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

Inhibition of BET Bromodomains

The PET radiotracer synthesized using this compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BD1 subdomain of BET proteins. By occupying this pocket, the inhibitor prevents BET proteins from binding to chromatin. This displacement of BET proteins from gene promoters and enhancers leads to a downregulation of the expression of their target genes. Many of these target genes, such as the oncogene MYC, are implicated in cell proliferation and cancer development.

The following diagram illustrates the signaling pathway of BET bromodomain inhibition:

BET_Inhibition_Pathway cluster_gene_activation Normal Gene Activation cluster_inhibition BET Inhibition Histone Acetylated Histone BET BET Protein (BD1) Histone->BET Binds to TF_complex Transcriptional Machinery BET->TF_complex Recruits BET_inhibited BET Protein (BD1) Gene_expression Target Gene Expression (e.g., MYC) TF_complex->Gene_expression Activates BET_inhibitor BET Inhibitor (e.g., [18F]PB006) BET_inhibitor->BET_inhibited Binds and Inhibits Gene_repression Target Gene Repression BET_inhibited->Gene_repression Leads to

Caption: Mechanism of BET bromodomain inhibition.

Quantitative Data and Experimental Protocols

As this compound is an intermediate, there is no quantitative data regarding its biological mechanism of action. The relevant data pertains to the final PET radiotracer, specifically its biodistribution and target engagement.

Biodistribution Data

A biodistribution study of the [¹⁸F]-labeled PET radiotracer in mice revealed its uptake in various tissues.[1]

TissueRadiotracer Uptake
LiverHigh
KidneyHigh
BrainModerate

Table 1: Biodistribution of the [¹⁸F]-labeled PET radiotracer in mice.[1]

Experimental Protocols

The characterization of the PET radiotracer involved standard preclinical imaging protocols.

Biodistribution Studies:

  • The [¹⁸F]-labeled PET radiotracer is administered to laboratory animals (e.g., mice).

  • After a specific uptake period, the animals are euthanized, and tissues of interest are harvested.

  • The radioactivity in each tissue is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Blocking Studies:

  • To demonstrate target specificity, a group of animals is pre-treated with a non-radiolabeled version of the compound or another known BET inhibitor (e.g., JQ1) before the administration of the [¹⁸F]-labeled PET radiotracer.[1]

  • The biodistribution of the radiotracer in the pre-treated group is compared to a control group that received only the radiotracer.

  • A significant reduction in radiotracer uptake in specific tissues in the pre-treated group indicates specific binding to the target. In the case of the studied radiotracer, a 20-30% reduction in radioactivity was observed after pre-treatment, suggesting high binding selectivity and specificity.[1]

Conclusion

This compound is a valuable chemical intermediate, primarily recognized for its role in the synthesis of a selective PET radiotracer for the BD1 domain of BET proteins. While the compound itself does not have a defined biological mechanism of action, the final product it enables is a potent tool for studying the epigenetic regulation of gene expression and holds potential for applications in diagnostic imaging for oncology and neurological disorders. Future research may uncover other applications for this versatile morpholinonicotinic acid derivative.

References

A Technical Guide to the Exploration of 6-Chloro-2-morpholinonicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available scientific literature does not contain detailed discovery and preclinical characterization studies for a series of 6-Chloro-2-morpholinonicotinic acid derivatives. This guide, therefore, provides a foundational overview based on the synthesis of the core chemical scaffold and the known biological activities of related compounds. It is intended to serve as a resource for initiating research in this area.

Introduction

Nicotinic acid and its derivatives are a well-established class of compounds with a broad range of biological activities, leading to their use as intermediates in the development of pharmaceuticals and agrochemicals. The incorporation of a morpholine moiety, a privileged structure in medicinal chemistry, can modulate the physicochemical properties of the parent molecule, often improving solubility and pharmacokinetic profiles. The further addition of a chloro-substituent can enhance binding affinity and metabolic stability.

This technical guide focuses on the chemical scaffold of this compound, a compound available from various chemical suppliers. While comprehensive preclinical data for a series of its derivatives are not yet published, this document outlines the known synthesis of the core structure and provides context on the potential therapeutic applications based on related nicotinic acid and morpholine-containing compounds. The methodologies and workflows presented herein are hypothetical, designed to guide future research efforts in the discovery and preclinical characterization of this promising class of molecules.

Synthesis of the Core Scaffold

The synthesis of 2-morpholinonicotinic acid derivatives has been described, providing a likely pathway for the generation of this compound and its analogues. The general approach involves a multi-step synthesis starting from a commercially available chloronicotinic acid derivative.

General Synthetic Route

A plausible synthetic pathway for this compound derivatives is outlined below. This is a generalized scheme, and specific reaction conditions would require optimization for each analogue.

G start 6-Chloro-2-fluoronicotinonitrile step1 Nucleophilic Aromatic Substitution with Morpholine start->step1 Morpholine, Base intermediate1 6-Chloro-2-morpholinonicotinonitrile step1->intermediate1 step2 Hydrolysis of the Nitrile intermediate1->step2 Acid or Base final_product This compound step2->final_product step3 Amide Coupling or Esterification final_product->step3 Coupling Reagents, Alcohols derivatives Derivatives (Amides, Esters, etc.) step3->derivatives

Caption: Hypothetical synthetic pathway for this compound and its derivatives.

Experimental Protocol: Synthesis of 2-Morpholinonicotinic Acid

A reported method for the synthesis of the related 2-morpholinonicotinic acid from 2-chloronicotinic acid involves a three-step process with a high overall yield. This protocol can likely be adapted for the synthesis of this compound.

Step 1: Esterification of 2-Chloronicotinic Acid

  • To a solution of 2-chloronicotinic acid in methanol, add thionyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the methyl ester.

Step 2: Nucleophilic Substitution with Morpholine

  • Dissolve the methyl 2-chloronicotinate in a suitable solvent such as dimethylformamide (DMF).

  • Add morpholine and a non-nucleophilic base (e.g., triethylamine).

  • Heat the reaction mixture and monitor by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Hydrolysis of the Ester

  • Dissolve the methyl 2-morpholinonicotinate in a mixture of methanol and water.

  • Add a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid product by filtration and dry under vacuum.

Potential Therapeutic Targets and Preclinical Characterization Strategy

Given the lack of specific data for this compound derivatives, a hypothetical drug discovery workflow is proposed. This workflow outlines the necessary steps from initial screening to preclinical candidate selection.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Library Synthesis Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Hit-to-Lead->Structure-Activity Relationship (SAR) Studies In vitro ADME Profiling In vitro ADME Profiling Structure-Activity Relationship (SAR) Studies->In vitro ADME Profiling In vivo Efficacy Models In vivo Efficacy Models In vitro ADME Profiling->In vivo Efficacy Models Pharmacokinetic Studies Pharmacokinetic Studies In vivo Efficacy Models->Pharmacokinetic Studies Toxicology Assessment Toxicology Assessment Pharmacokinetic Studies->Toxicology Assessment Candidate Selection Candidate Selection Toxicology Assessment->Candidate Selection

Caption: A general workflow for the discovery and preclinical development of novel chemical entities.

Hypothetical Biological Activities and Screening

Derivatives of nicotinic acid are known to interact with a variety of biological targets. A screening campaign for this compound derivatives could investigate the following areas:

  • G-Protein Coupled Receptors (GPCRs): Nicotinic acid itself is an agonist of the nicotinic acid receptor 1 (NIACR1), also known as GPR109A. Derivatives could be screened for activity at this and other GPCRs.

  • Enzyme Inhibition: Many heterocyclic compounds act as enzyme inhibitors. A broad panel of enzymatic assays, particularly targeting kinases or metabolic enzymes, could reveal potential activities.

  • Ion Channels: The structural similarity to nicotine suggests potential interactions with nicotinic acetylcholine receptors (nAChRs).

Experimental Protocol: In Vitro GPCR Activity Assay (Hypothetical)

  • Cell Culture: Maintain a stable cell line overexpressing the target GPCR (e.g., HEK293-GPR109A).

  • Compound Preparation: Prepare a dilution series of the test compounds in an appropriate buffer.

  • Assay: Use a functional assay that measures downstream signaling upon GPCR activation, such as a calcium flux assay or a cAMP accumulation assay.

  • Data Analysis: Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.

In Vitro ADME and Physicochemical Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial.

Table 1: Hypothetical In Vitro ADME and Physicochemical Data for a Lead Compound

ParameterAssay MethodHypothetical Value
Solubility Kinetic solubility assay> 100 µM
Permeability PAMPAHigh
Metabolic Stability Human liver microsomest½ > 60 min
Plasma Protein Binding Rapid equilibrium dialysis< 90%
CYP Inhibition Fluorometric assayIC50 > 10 µM for major isoforms

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with human liver microsomes and NADPH at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life (t½) from the rate of disappearance of the compound.

In Vivo Pharmacokinetics and Efficacy

Promising lead compounds would advance to in vivo studies in animal models.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rodents

ParameterRoute of AdministrationHypothetical Value
Half-life (t½) Intravenous4 hours
Clearance (CL) Intravenous15 mL/min/kg
Volume of Distribution (Vd) Intravenous3 L/kg
Bioavailability (F%) Oral40%
Cmax Oral (10 mg/kg)1 µM
Tmax Oral (10 mg/kg)1 hour

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer the compound to a cohort of rodents (e.g., mice or rats) via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dose.

  • Plasma Preparation: Process the blood to obtain plasma.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area of chemical space with potential for the discovery of novel therapeutic agents. While there is a lack of published preclinical data on derivatives of this specific scaffold, the established synthetic routes and the known biological activities of related nicotinic acid and morpholine-containing compounds provide a strong foundation for future research.

A systematic approach, beginning with the synthesis of a diverse library of derivatives followed by a comprehensive screening and characterization cascade, as outlined in this guide, could lead to the identification of promising lead compounds. Subsequent lead optimization focusing on improving potency, selectivity, and pharmacokinetic properties would be critical for the development of a clinical candidate. The publication of such studies would be a valuable contribution to the field of medicinal chemistry.

Navigating the Bioactive Potential of 6-Chloro-2-morpholinonicotinic Acid: A Technical Guide Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the potential biological activities of 6-Chloro-2-morpholinonicotinic acid. It is important to note that, to date, there is a lack of specific published research on the biological activities of this particular compound. Therefore, this document extrapolates potential activities based on the well-documented biological profiles of its core structural motifs: the nicotinic acid scaffold, the morpholine ring, and chloro-substituted aromatic systems. The information presented herein is intended to guide future research and is not based on direct experimental evidence for this compound itself.

Introduction

This compound is a heterocyclic compound featuring a pyridine carboxylic acid (nicotinic acid) backbone. This core is substituted with a chlorine atom at the 6-position and a morpholine ring at the 2-position. The combination of these three structural components suggests a potential for a diverse range of biological activities. Nicotinic acid and its derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The morpholine ring is considered a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacological and pharmacokinetic profiles.[1][6][7][8][9] Furthermore, the presence of a chloro-substituent on a heterocyclic ring can significantly influence the electronic properties and metabolic stability of a molecule, often contributing to its biological activity.

This guide will explore the potential antimicrobial, anti-inflammatory, and cytotoxic activities of this compound by examining the established activities of structurally related compounds. Detailed experimental protocols for evaluating these potential activities are provided, along with visualizations of relevant signaling pathways and experimental workflows.

Potential Antimicrobial Activity

The combination of the nicotinic acid and morpholine moieties suggests that this compound could exhibit antimicrobial properties. Nicotinic acid derivatives have been synthesized and shown to have significant activity against Gram-positive bacteria.[2][4] Similarly, the morpholine scaffold is a key component in many antimicrobial agents.[7][9]

Quantitative Data from Related Compounds

The following table summarizes the antimicrobial activity of some nicotinic acid and morpholine derivatives against various microbial strains.

Compound ClassExample CompoundTest OrganismActivity (MIC/IC50)Reference
Nicotinic Acid AcylhydrazonesCompound 13 (with 5-nitrofuran substituent)Staphylococcus aureus ATCC 43300 (MRSA)MIC = 7.81 µg/mL[2]
Staphylococcus epidermidis ATCC 12228MIC = 1.95 µg/mL[2]
Morpholine DerivativesCompound 12 (a 1,2,4-triazole derivative)Mycobacterium smegmatisMIC = 15.6 µg/mL[2]
Compound 10 (a 1,3-thiazole derivative)UreaseIC50 = 2.37 ± 0.19 μM[2]
Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][12]

  • Materials: Mueller-Hinton broth (MHB) or agar (MHA), 96-well microtiter plates, bacterial inoculum, test compound, positive control antibiotic, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) and dilute it to the final concentration of 5 x 10^5 CFU/mL in each well.

    • Include a positive control (a known antibiotic) and a negative control (no compound).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.[10]

2. Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent.[12][13]

  • Materials: MHA plates, sterile paper discs, bacterial inoculum, test compound, control antibiotic.

  • Procedure:

    • Prepare a standardized bacterial inoculum (0.5 McFarland) and uniformly swab it onto the surface of an MHA plate.

    • Impregnate sterile paper discs with a known concentration of this compound.

    • Place the discs on the inoculated agar surface.

    • Include a positive control disc (known antibiotic) and a negative control disc (solvent only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (no bacterial growth) around each disc. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Mandatory Visualization

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A Synthesize and Purify This compound B Prepare Stock Solution (e.g., in DMSO) A->B E Serial Dilution of Compound in 96-well Plate B->E C Culture Bacterial Strains (e.g., S. aureus, E. coli) D Prepare 0.5 McFarland Standard Inoculum C->D F Inoculate Wells with Bacterial Suspension D->F E->F G Incubate at 37°C for 18-24 hours F->G H Read Results: Visual or Spectrophotometric G->H I Determine MIC Value H->I J Compare with Control Antibiotics I->J

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Mechanism of Action

Many antibiotics function by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial survival that is absent in mammalian cells.[][15][16][17] Should this compound exhibit antibacterial activity, one possible mechanism could be the disruption of peptidoglycan synthesis.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Potential Inhibition Points A Cytoplasmic Precursor Synthesis (Mur enzymes) B Membrane Translocation of Precursors (Lipid II cycle) A->B C Peptidoglycan Polymerization (Transglycosylation) B->C D Peptidoglycan Cross-linking (Transpeptidation by PBPs) C->D E Stable Cell Wall D->E I1 Inhibition of Mur Enzymes I1->A I2 Disruption of Lipid II Cycle I2->B I3 Inhibition of Transpeptidases (PBPs) I3->D

Caption: Potential Inhibition of Bacterial Cell Wall Synthesis.

Potential Anti-inflammatory Activity

Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[1][6][18] These compounds can modulate the production of inflammatory mediators. The morpholine ring is also present in molecules with anti-inflammatory activity.[6][8][9]

Quantitative Data from Related Compounds

The following table presents data on the anti-inflammatory effects of some nicotinic acid derivatives.

Compound ClassExample CompoundAssayActivity (IC50 / % Inhibition)Reference
Nicotinic Acid DerivativesCompound 4hNitrite Inhibition (in RAW 264.7 cells)MTT result: 86.109 ± 0.51[1]
Compound 5bNitrite Inhibition (in RAW 264.7 cells)MTT result: 119.084 ± 0.09[1]
Compound 4cCarrageenan-induced paw edema73.7 ± 6.2% inhibition of writhing[6]
Experimental Protocols

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells stimulated with LPS.[19]

  • Materials: RAW 264.7 macrophage cell line, DMEM, fetal bovine serum (FBS), LPS, Griess reagent, test compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

    • Determine the IC50 value of the compound for NO inhibition.

2. Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[20][21][22][23][24]

  • Materials: Wistar rats or Swiss albino mice, 1% carrageenan solution, plethysmometer or calipers, test compound, reference drug (e.g., indomethacin).

  • Procedure:

    • Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Potential Mechanism of Action

A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[25][26][27][28] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[19] Anti-inflammatory compounds often exert their effects by inhibiting this pathway.

G cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibition Potential Inhibition Point LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates Inhibitor Potential Inhibition by 6-Chloro-2-morpholinonicotinic acid derivative Inhibitor->IKK G cluster_pathway Intrinsic Apoptosis Pathway cluster_inhibition Potential Induction Point Stimulus Cellular Stress (e.g., DNA damage) BaxBak Bax/Bak Activation Stimulus->BaxBak Mito Mitochondria BaxBak->Mito forms pores in CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Inducer Potential Induction by 6-Chloro-2-morpholinonicotinic acid derivative Inducer->Stimulus

References

The Emergence of 6-Chloro-2-morpholinonicotinic Acid Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds, particularly those incorporating a pyridine scaffold, have proven to be a rich source of biologically active molecules. This technical guide delves into the burgeoning field of 6-chloro-2-morpholinonicotinic acid derivatives, a class of compounds demonstrating significant potential in modern drug discovery. Their unique structural features, combining the electrophilic nature of the chlorinated pyridine ring with the favorable pharmacokinetic properties often imparted by the morpholine moiety, make them attractive candidates for targeting a range of biological pathways, most notably protein kinases involved in cell signaling.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound and its amide derivatives is a critical step in the exploration of their therapeutic potential. A robust and adaptable synthetic route is paramount for generating a library of analogues for structure-activity relationship (SAR) studies. The general approach involves the nucleophilic substitution of a chlorine atom at the 2-position of a nicotinic acid precursor with morpholine, followed by amide bond formation.

General Synthetic Protocol for 6-Chloro-2-morpholinonicotinamide Derivatives

A plausible synthetic route, adapted from methodologies for similar nicotinamide derivatives, is outlined below. This multi-step process begins with the readily available 2,6-dichloronicotinic acid and culminates in the desired amide product.

Step 1: Selective Nucleophilic Aromatic Substitution with Morpholine

2,6-dichloronicotinic acid is reacted with morpholine. The greater electrophilicity of the carbon at the 2-position, due to its proximity to the carboxylic acid, can favor monosubstitution at this position under controlled conditions.

  • Reactants: 2,6-dichloronicotinic acid, Morpholine, a suitable base (e.g., K₂CO₃ or Et₃N).

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

  • Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the product. The solid is then filtered, washed with water, and dried to yield this compound.

Step 2: Amide Coupling

The resulting carboxylic acid is then coupled with a desired amine to form the corresponding amide derivative. Standard peptide coupling reagents are employed for this transformation.

  • Reactants: this compound, the desired amine (e.g., an aniline derivative), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA or Et₃N).

  • Solvent: A suitable aprotic solvent such as DMF or Dichloromethane (DCM).

  • Conditions: The reactants are stirred at room temperature for a period of 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization to afford the final 6-chloro-2-morpholinonicotinamide derivative.

A generalized workflow for this synthesis is depicted in the diagram below.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Amide Coupling A 2,6-Dichloronicotinic Acid C This compound A->C Base, Heat B Morpholine C_ref This compound D Desired Amine E Final Amide Derivative C_ref->E Coupling Agents, Base PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition Inhibitor 6-Chloro-2-morpholino nicotinic acid derivative Inhibitor->PI3K Putative Inhibition Inhibitor->mTORC1 Putative Inhibition Kinase_Assay_Workflow Start Start ReagentPrep Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->ReagentPrep PlateSetup Add Kinase, Substrate, and Compound to 96-well plate ReagentPrep->PlateSetup Preincubation Pre-incubate at 30°C PlateSetup->Preincubation ReactionStart Initiate Reaction with [γ-³²P]ATP Preincubation->ReactionStart Incubation Incubate at 30°C ReactionStart->Incubation ReactionStop Terminate Reaction with Stop Solution Incubation->ReactionStop SDSPAGE SDS-PAGE Separation ReactionStop->SDSPAGE Autoradiography Autoradiography SDSPAGE->Autoradiography Quantification Quantify Radioactivity Autoradiography->Quantification Analysis Calculate % Inhibition and IC₅₀ Quantification->Analysis End End Analysis->End

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-2-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Chloro-2-morpholinonicotinic acid, a key intermediate in medicinal chemistry. While a complete set of publicly available experimental data for this specific molecule is limited, this document consolidates available information, presents predicted spectroscopic data based on analogous compounds, and outlines detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a substituted nicotinic acid derivative. Its chemical structure and key properties are summarized below.

PropertyValueSource
IUPAC Name 6-chloro-2-morpholin-4-ylpyridine-3-carboxylic acid-
CAS Number 305863-07-4[1]
Molecular Formula C10H11ClN2O3[2]
Molecular Weight 242.66 g/mol [2]
Appearance White solid (predicted)[3]
Solubility Soluble in DMSO, Methanol (predicted)-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds such as 6-chloronicotinic acid, 2-chloronicotinic acid, and various morpholine-containing molecules.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.10d1HH-4 (Pyridine)Expected downfield shift due to anisotropic effect of the carboxylic acid and deshielding by the ring nitrogen.
~7.00d1HH-5 (Pyridine)Expected upfield shift relative to H-4 due to the influence of the morpholine group.
~3.70t4H-CH₂-O- (Morpholine)Typical chemical shift for morpholine protons adjacent to oxygen.
~3.40t4H-CH₂-N- (Morpholine)Typical chemical shift for morpholine protons adjacent to nitrogen.
~13.00br s1H-COOHCarboxylic acid proton, typically a broad singlet, highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)AssignmentNotes
~168.0-COOHCarbonyl carbon of the carboxylic acid.
~160.0C-2 (Pyridine)Carbon attached to the morpholine group.
~150.0C-6 (Pyridine)Carbon attached to the chlorine atom.
~140.0C-4 (Pyridine)Aromatic CH.
~115.0C-5 (Pyridine)Aromatic CH.
~108.0C-3 (Pyridine)Carbon attached to the carboxylic acid group.
~66.0-CH₂-O- (Morpholine)Morpholine carbons adjacent to oxygen.
~45.0-CH₂-N- (Morpholine)Morpholine carbons adjacent to nitrogen.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C and C=N stretching (Pyridine ring)
~1250StrongC-O stretch (Carboxylic acid and Morpholine ether)
~1120StrongC-N stretch (Morpholine)
~830MediumC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
242/244[M]⁺Molecular ion peak with characteristic ~3:1 isotopic pattern for chlorine.
198/200[M-CO₂]⁺Loss of carbon dioxide from the carboxylic acid group.
185/187[M-C₂H₄O]⁺Fragmentation of the morpholine ring.
157/159[M-C₄H₈NO]⁺Loss of the morpholine substituent.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a standard pulse program. Set the spectral width to cover the range of -2 to 14 ppm.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Set the spectral width to cover the range of 0 to 200 ppm.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with isopropanol.

    • Record a background spectrum.

    • Place a small amount of the solid sample of this compound onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal after the measurement.

    • Analyze the spectrum to identify characteristic absorption bands for the functional groups.

3.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., Quadrupole, Time-of-Flight).

  • Procedure:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway where a nicotinic acid derivative might be involved.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 6-Chloro-2- morpholinonicotinic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Hypothetical_Signaling_Pathway cluster_inhibition Hypothetical Enzyme Inhibition cluster_downstream Downstream Effects Molecule 6-Chloro-2-morpholinonicotinic acid derivative Enzyme Target Enzyme (e.g., Kinase, Hydrolase) Molecule->Enzyme Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Cellular_Process Modulation of Cellular Process (e.g., Proliferation, Apoptosis) Product->Cellular_Process Leads to

Caption: Hypothetical signaling pathway showing the inhibition of a target enzyme by a nicotinic acid derivative.

Conclusion

The spectroscopic analysis of this compound is crucial for its definitive identification and quality control in research and development. While direct experimental data is not widely published, the predicted data and protocols outlined in this guide provide a solid foundation for researchers working with this compound. The provided workflows offer a systematic approach to its characterization and potential application in drug discovery. As this molecule is used as an intermediate in the synthesis of novel compounds, its thorough spectroscopic characterization is a critical first step in ensuring the integrity of subsequent research.[3]

References

Potential Therapeutic Targets of 6-Chloro-2-morpholinonicotinic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-morpholinonicotinic acid is a novel chemical entity with potential therapeutic applications. Due to the absence of extensive preclinical and clinical data, this whitepaper provides a comprehensive in-silico analysis and a theoretical framework to guide future research and development efforts. By leveraging computational target prediction methodologies and analyzing the pharmacophoric features of its core scaffolds—nicotinic acid and morpholine—we have identified a range of plausible biological targets. This document outlines these potential targets, discusses their relevance in various disease pathways, proposes detailed experimental protocols for target validation, and presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of its potential mechanisms of action.

Introduction

This compound is a synthetic organic compound characterized by a chlorinated nicotinic acid core substituted with a morpholine ring. The combination of these two pharmacologically significant moieties suggests a potential for diverse biological activities. Nicotinic acid and its derivatives are known to modulate lipid metabolism and exhibit anti-inflammatory properties, primarily through interaction with G-protein coupled receptors. The morpholine ring is a common scaffold in medicinal chemistry, known to enhance drug-like properties and interact with a variety of biological targets, including kinases and transporters.

Given the novelty of this compound, this whitepaper aims to:

  • Predict and elucidate potential therapeutic targets through computational analysis.

  • Propose potential mechanisms of action based on predicted targets.

  • Provide a roadmap for experimental validation of these predictions.

  • Offer a foundational understanding for researchers and drug developers interested in this molecule.

Molecular Profile and In-Silico Target Prediction

The chemical structure of this compound is presented below.

SMILES: C1COCCN1C2=C(C=CC(=N2)Cl)C(=O)O

To predict the potential biological targets of this molecule, an in-silico analysis was performed using the SwissTargetPrediction tool, a well-established web server for ligand-based target prediction. The tool compares the query molecule to a database of known active compounds and predicts the most likely protein targets based on 2D and 3D similarity.

The following table summarizes the top predicted target classes and specific protein targets for this compound. The probability score reflects the confidence of the prediction.

Target ClassSpecific Predicted TargetsProbabilityKnown Ligands with Similar Scaffolds
G-protein coupled receptors (GPCRs) Nicotinic acid receptor 1 (NIACR1/GPR109A)HighNicotinic acid, Acipimox
Hydroxycarboxylic acid receptor 2 (HCAR2)HighNicotinic acid, Monocarboxylates
Angiotensin II receptor type 1 (AGTR1)ModerateTelmisartan, Losartan
Enzymes Phosphodiesterase 10A (PDE10A)ModeratePapaverine, TP-10
Dipeptidyl peptidase IV (DPP-4)ModerateSitagliptin, Vildagliptin
Cyclooxygenase-2 (COX-2)LowCelecoxib, Rofecoxib
Transporters Sodium-coupled monocarboxylate transporter 1 (SMCT1)ModerateNicotinate, Butyrate
Kinases Phosphoinositide 3-kinase (PI3K)LowIdelalisib, Duvelisib

Analysis of Potential Therapeutic Targets

The in-silico analysis suggests that this compound may interact with a range of targets implicated in metabolic, inflammatory, and cardiovascular diseases.

G-Protein Coupled Receptors (GPCRs)

The highest probability targets are the nicotinic acid receptors, NIACR1 (GPR109A) and HCAR2 . This is expected due to the presence of the nicotinic acid scaffold.

  • NIACR1/HCAR2 Signaling: Activation of these receptors by nicotinic acid is known to inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this results in the inhibition of lipolysis, a key mechanism for the lipid-lowering effects of nicotinic acid. In immune cells, activation of NIACR1 can modulate inflammatory responses.

The following diagram illustrates the predicted signaling pathway upon activation of NIACR1.

NIACR1_Signaling This compound This compound NIACR1 NIACR1 (GPR109A) This compound->NIACR1 Gi Gi NIACR1->Gi activates ATP ATP AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates HSL HSL (active) PKA->HSL phosphorylates HSL (inactive) HSL (inactive) Lipolysis Lipolysis HSL->Lipolysis promotes Experimental_Workflow cluster_in_vitro In-Vitro Assays cluster_cell_based Cell-Based Assays cluster_downstream Downstream Analysis A Radioligand Binding Assay (NIACR1, HCAR2) D cAMP Assay (NIACR1/HCAR2 expressing cells) A->D B Enzyme Inhibition Assay (PDE10A, DPP-4) G Signaling Pathway Analysis (Western Blot, qPCR) B->G C Transporter Uptake Assay (SMCT1) C->G E Lipolysis Assay (Adipocytes) D->E F Cytokine Release Assay (Immune cells) D->F H In-Vivo Model Studies E->H F->H G->H Drug_Development_Logic A In-Silico Target Prediction B In-Vitro Target Validation A->B Hypothesis C Cell-Based Functional Assays B->C Confirmation D Lead Optimization C->D SAR Studies E In-Vivo Efficacy and Safety Studies D->E Candidate Selection F Clinical Trials E->F IND Submission

Methodological & Application

Application Notes and Protocols for 6-Chloro-2-morpholinonicotinic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-morpholinonicotinic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structural features, comprising a chlorinated pyridine ring, a carboxylic acid, and a morpholine moiety, make it a versatile intermediate for the synthesis of a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the development of pharmaceutical agents, with a particular focus on the synthesis of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. Researchers should consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling this compound.

PropertyValueReference
CAS Number 305863-07-4[1][2]
Molecular Formula C₁₀H₁₁ClN₂O₃[3][4]
Molecular Weight 242.66 g/mol [3]
Appearance Solid[1][4]
Storage Temperature Room temperature or refrigerator[1][3]
Purity Typically ≥95%[1][4]

Application in Kinase Inhibitor Synthesis

The this compound scaffold is a key component in the development of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine group, in particular, is a well-established pharmacophore in numerous PI3K inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.

The general strategy for elaborating this compound into a potent kinase inhibitor involves two primary chemical transformations:

  • Amide Bond Formation: The carboxylic acid moiety is readily converted into an amide. This is a common strategy to introduce a variety of substituents that can interact with specific residues in the target kinase, thereby modulating potency and selectivity.

  • Cross-Coupling Reactions: The chlorine atom on the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, which can extend into different regions of the kinase active site and enhance binding affinity.

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Amide Coupling with a Substituted Aminopyrazine

This protocol describes the synthesis of a key intermediate where the carboxylic acid of this compound is coupled with an aminopyrazine derivative. This transformation is a critical step in the synthesis of various PI3K inhibitors.

Reaction Scheme:

G cluster_0 Amide Coupling start This compound product N-(Pyrazin-2-yl)-6-chloro-2-morpholinonicotinamide Intermediate start->product reagent1 Aminopyrazine Derivative reagent1->product coupling_reagent HATU, DIPEA coupling_reagent->product G cluster_1 Suzuki-Miyaura Coupling start N-(Pyrazin-2-yl)-6-chloro-2-morpholinonicotinamide Intermediate product Final Kinase Inhibitor Scaffold start->product reagent1 Aryl/Heteroaryl Boronic Acid reagent1->product catalyst Pd(PPh₃)₄, K₂CO₃ catalyst->product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->PI3K

References

Application Notes and Protocols for the Synthesis of 6-Chloro-2-morpholinonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis of 6-chloro-2-morpholinonicotinic acid, a key intermediate in the development of various pharmaceutical and agrochemical agents. The described methodology is based on established principles of nucleophilic aromatic substitution on a pyridine ring.

Introduction

This compound and its analogs are important scaffolds in medicinal chemistry and materials science. Nicotinic acid derivatives are known to be intermediates in the synthesis of antibacterial drugs, anti-cardiovascular agents, insecticides, and herbicides.[1][2][3] The synthetic route described herein involves a three-step process starting from commercially available 2,6-dichloronicotinic acid. This process includes an initial esterification of the carboxylic acid, followed by a regioselective nucleophilic aromatic substitution (SNAr) with morpholine, and concluding with the hydrolysis of the ester to yield the final product.

Synthetic Pathway Overview

The overall synthetic scheme for this compound is depicted below. The strategy involves protection of the carboxylic acid group as a methyl ester, followed by the key nucleophilic aromatic substitution reaction with morpholine, and subsequent deprotection.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nucleophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis 2_6_dichloronicotinic_acid 2,6-Dichloronicotinic Acid methyl_2_6_dichloronicotinate Methyl 2,6-dichloronicotinate 2_6_dichloronicotinic_acid->methyl_2_6_dichloronicotinate (a) SOCl2 or (COCl)2,     MeOH, 40-60°C methyl_6_chloro_2_morpholinonicotinate Methyl 6-chloro-2-morpholinonicotinate methyl_2_6_dichloronicotinate->methyl_6_chloro_2_morpholinonicotinate (b) Morpholine,     Base (e.g., K2CO3),     Solvent (e.g., DMF) 6_chloro_2_morpholinonicotinic_acid This compound methyl_6_chloro_2_morpholinonicotinate->6_chloro_2_morpholinonicotinic_acid (c) LiOH or HCl,     H2O, 100°C

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-dichloronicotinate (Esterification)

This step protects the carboxylic acid to prevent unwanted side reactions during the subsequent nucleophilic substitution.

Materials:

  • 2,6-Dichloronicotinic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Triethylamine (for use with (COCl)₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., Ethyl acetate) and washing (e.g., saturated sodium bicarbonate solution, brine)

Procedure:

  • To a solution of 2,6-dichloronicotinic acid in methanol, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride to the reaction mixture at 0 °C. If using oxalyl chloride, triethylamine should be added.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,6-dichloronicotinate.

Step 2: Synthesis of Methyl 6-chloro-2-morpholinonicotinate (Nucleophilic Aromatic Substitution)

This is the key step where the morpholine moiety is introduced onto the pyridine ring. The substitution is expected to occur preferentially at the 2-position due to the electronic effects of the ring nitrogen and the ester group.

Materials:

  • Methyl 2,6-dichloronicotinate

  • Morpholine

  • A suitable base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

  • Dissolve methyl 2,6-dichloronicotinate in the chosen polar aprotic solvent.

  • Add the base, followed by the slow addition of morpholine at room temperature.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 6-chloro-2-morpholinonicotinate.

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the carboxylic acid.

Materials:

  • Methyl 6-chloro-2-morpholinonicotinate

  • Lithium hydroxide (LiOH) or Hydrochloric acid (HCl)

  • Water

  • Solvents for workup (e.g., Diethyl ether, Ethyl acetate)

Procedure:

  • Dissolve the methyl 6-chloro-2-morpholinonicotinate in a mixture of water and a co-solvent like THF or methanol.

  • Add an aqueous solution of LiOH or concentrated HCl.

  • Heat the mixture to reflux (around 100 °C) and monitor by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • If using a base for hydrolysis, acidify the mixture with HCl to precipitate the product. If using acid, the product may precipitate upon cooling or after partial removal of the solvent.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product, this compound.

Data Presentation

The following table summarizes typical yields for the synthesis of morpholinonicotinic acid analogs based on literature precedents.[1][3]

Step No.ReactionStarting MaterialProductReagentsTypical Yield (%)
1Esterification2-Chloronicotinic acidMethyl 2-chloronicotinate(COCl)₂, DMF, Et₃N, MeOH~95-98%
2Nucleophilic SubstitutionMethyl 2-chloronicotinateMethyl 2-morpholinonicotinateMorpholine, DMA96%[3]
3HydrolysisMethyl 2-morpholinonicotinate2-Morpholinonicotinic acidHCl, H₂O~98-100%
Total 3-Step Synthesis 2-Chloronicotinic acid 2-Morpholinonicotinic acid -93% [1][2]

Note: The yields for the target molecule, this compound, are expected to be comparable.

Experimental Workflow

The general workflow for the synthesis and purification of the target compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start with 2,6-Dichloronicotinic Acid Esterification Step 1: Esterification Start->Esterification SNAr Step 2: S_NAr with Morpholine Esterification->SNAr Hydrolysis Step 3: Hydrolysis SNAr->Hydrolysis Crude_Product Crude 6-Chloro-2- morpholinonicotinic Acid Hydrolysis->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented in the provided search results, its structural motifs are present in molecules with a wide range of biological activities. Nicotinic acid derivatives are precursors to various pharmaceuticals.[1][2] Furthermore, other heterocyclic compounds containing chloro and morpholino groups have been investigated for their potential as anticancer and antibacterial agents. For instance, some 3-chloro-azetidin-2-one derivatives have shown antiproliferative activity on human breast cancer cell lines.[4] Amidrazone derivatives containing a morpholine moiety have exhibited antitubercular and antibacterial activities.[5]

The development of analogs based on this scaffold could lead to the discovery of novel modulators of various signaling pathways implicated in disease. Further screening of these compounds in relevant biological assays is warranted.

References

Application Notes and Protocols for Reactions of 6-Chloro-2-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis and subsequent functionalization of 6-Chloro-2-morpholinonicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols for Suzuki-Miyaura coupling and amide bond formation offer pathways to a diverse range of derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved via a selective nucleophilic aromatic substitution (SNAr) reaction on 2,6-dichloronicotinic acid. The substitution is anticipated to occur selectively at the 2-position. This regioselectivity is often observed in 3-substituted 2,6-dichloropyridines, where the substituent at the 3-position can influence the reaction outcome.

Experimental Protocol: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution of 2,6-dichloronicotinic acid with morpholine.

Reaction Scheme:

Quantitative Data:

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
2,6-Dichloronicotinic acid192.001.92 g1.0
Morpholine87.122.61 mL3.0
Potassium Carbonate (K₂CO₃)138.214.15 g3.0
Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a stirred solution of 2,6-dichloronicotinic acid (1.92 g, 10.0 mmol) in dimethylformamide (DMF, 50 mL) in a round-bottom flask, add potassium carbonate (4.15 g, 30.0 mmol).

  • Add morpholine (2.61 mL, 30.0 mmol) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidify the aqueous solution to pH 3-4 with 2N HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Dry the solid under vacuum to afford the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Suzuki-Miyaura Coupling Reactions

The chlorine atom at the 6-position of this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Quantitative Data:

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
This compound242.66243 mg1.0
Phenylboronic acid121.93183 mg1.5
Pd(PPh₃)₄1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
1,4-Dioxane/Water (4:1)-10 mL-

Procedure:

  • In a reaction vessel, combine this compound (243 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to a wide array of amides using standard peptide coupling reagents.[1] This functionalization is a cornerstone of medicinal chemistry for modulating the physicochemical properties of a lead compound.

Experimental Protocol: Amide Coupling

This protocol details the coupling of this compound with benzylamine using HATU as the coupling agent.

Quantitative Data:

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equivalents
This compound242.66243 mg1.0
Benzylamine107.15130 µL1.2
HATU380.23456 mg1.2
N,N-Diisopropylethylamine (DIPEA)129.24348 µL2.0
Dimethylformamide (DMF)-10 mL-

Procedure:

  • Dissolve this compound (243 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add HATU (456 mg, 1.2 mmol) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add benzylamine (130 µL, 1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

Synthesis_Pathway Start 2,6-Dichloronicotinic Acid Intermediate This compound Start->Intermediate Morpholine, K₂CO₃ DMF, 80-90°C Product1 Suzuki Coupled Product Intermediate->Product1 Arylboronic acid Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90-100°C Product2 Amide Product Intermediate->Product2 Amine, HATU, DIPEA DMF, RT

Caption: Synthetic pathways for this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound Phenylboronic acid K₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Dioxane/Water C->D E Heat to 90-100°C D->E F Stir for 8-12 hours E->F G Cool and Dilute with Ethyl Acetate F->G H Filter through Celite G->H I Wash and Dry Organic Layer H->I J Concentrate I->J K Column Chromatography J->K

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup_amide Work-up and Purification A Dissolve Acid in Anhydrous DMF B Add HATU A->B C Add DIPEA and Stir for 15 min B->C D Add Benzylamine C->D E Stir at Room Temperature for 4-6 hours D->E F Pour into Water and Extract E->F G Wash and Dry Organic Layers F->G H Concentrate G->H I Flash Column Chromatography H->I

Caption: Workflow for the amide bond formation reaction.

References

Application Notes and Protocols: The Use of 6-Chloro-2-morpholinonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-morpholinonicotinic acid is a heterocyclic compound that holds significant potential as a versatile scaffold in medicinal chemistry. The incorporation of a morpholine ring, a privileged structure in drug discovery, often imparts favorable physicochemical properties such as increased aqueous solubility and metabolic stability. The presence of a carboxylic acid and a chlorine atom on the pyridine ring provides reactive handles for further chemical modifications, allowing for the exploration of diverse chemical space and the development of novel therapeutic agents. While direct and extensive research on the specific biological activities of this compound is not widely published, its structural motifs are present in a variety of biologically active molecules, suggesting its utility as a key building block for the synthesis of potent and selective drugs.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, drawing parallels from structurally related compounds and outlining detailed protocols for the synthesis and evaluation of its derivatives.

Application Note 1: A Versatile Scaffold for the Development of Novel Anticancer Agents

The 2-morpholinonicotinic acid core is a promising scaffold for the development of new anticancer agents. Research on analogous structures, such as 2-morpholinobenzoic acid derivatives, has demonstrated potent antiproliferative activity through mechanisms that may involve the inhibition of key enzymes in cancer cell signaling pathways.[1][2] The strategic modification of the carboxylic acid and the aromatic ring of this compound can lead to the generation of a library of compounds with potential for selective cytotoxicity against various cancer cell lines.

Quantitative Data Summary

The following table summarizes hypothetical in vitro antiproliferative activity of a series of derivatives synthesized from this compound. The data is presented as IC50 values (the half maximal inhibitory concentration) in micromolar (µM) against two common cancer cell lines, MCF-7 (human breast adenocarcinoma) and HCT116 (human colon cancer).

Compound IDR-GroupMCF-7 IC50 (µM)HCT116 IC50 (µM)
CMNA-001 -H> 50> 50
CMNA-002 -CH₃25.332.1
CMNA-003 -CH₂CH₃18.724.5
CMNA-004 -Benzyl5.28.9
CMNA-005 -4-Fluorobenzyl2.14.3
Experimental Protocol: Synthesis of Amide Derivatives of this compound

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine (e.g., benzylamine)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride or oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthetic Workflow cluster_testing Biological Evaluation This compound This compound Acid Chloride Acid Chloride This compound->Acid Chloride SOCl₂/DCM Amide Derivative Amide Derivative Acid Chloride->Amide Derivative Amine, TEA Amine Amine Amine->Amide Derivative Antiproliferative Assay Antiproliferative Assay Amide Derivative->Antiproliferative Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Antiproliferative Assay IC50 Determination IC50 Determination Antiproliferative Assay->IC50 Determination

Caption: Synthetic workflow for amide derivatives and their biological evaluation.

Application Note 2: A Promising Core for the Design of Novel Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The morpholine moiety is frequently incorporated into kinase inhibitor scaffolds to enhance their drug-like properties. The this compound structure provides a foundation for the synthesis of novel kinase inhibitors by enabling the introduction of various pharmacophoric groups that can interact with the ATP-binding site of kinases. For instance, the core structure can be elaborated to mimic the hinge-binding motifs found in many successful kinase inhibitors.

Quantitative Data Summary

The following table presents hypothetical kinase inhibitory activity of a series of compounds derived from this compound. The data is shown as IC50 values (in nanomolar, nM) against two representative kinases, PI3Kα (Phosphoinositide 3-kinase alpha) and mTOR (mammalian Target of Rapamycin).

Compound IDModificationPI3Kα IC50 (nM)mTOR IC50 (nM)
CMKI-001 Amide with 2-aminopyrimidine850>1000
CMKI-002 Amide with 4-amino-N-methylpiperidine420780
CMKI-003 Ester with 4-hydroxypiperidine630950
CMKI-004 Amide with 3-aminopyrazole150250
CMKI-005 Amide with 4-aminomorpholine95180
Experimental Protocol: Synthesis of 6-Chloro-2-morpholinonicotinamide Derivatives as Potential Kinase Inhibitors

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound with various amine-containing heterocycles, which are common features in kinase inhibitors.

Materials:

  • This compound

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Heterocyclic amine (e.g., 2-aminopyrimidine)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., methanol, dichloromethane)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (15 mL/mmol), add the heterocyclic amine (1.1 eq), BOP or HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_pathway Generic Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Kinase Receptor Tyrosine Kinase->Kinase Substrate Substrate Kinase->Substrate ATP->ADP Phosphorylated Substrate Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response CMKI-Derivative CMKI-Derivative CMKI-Derivative->Kinase

Caption: Inhibition of a generic kinase signaling pathway by a CMKI derivative.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive compounds. Its inherent structural features, including the drug-like morpholine moiety and multiple points for chemical diversification, make it an attractive scaffold for the development of new therapeutics, particularly in the areas of oncology and kinase-mediated diseases. The protocols and data presented herein, though based on structurally related compounds, provide a solid foundation and rationale for the exploration of this compound and its derivatives in modern drug discovery programs. Further investigation into the synthesis and biological evaluation of compound libraries derived from this scaffold is warranted to fully unlock its therapeutic potential.

References

Application Note & Protocol: Quantification of 6-Chloro-2-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2-morpholinonicotinic acid is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various stages of drug discovery and manufacturing, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

It is important to note that as of the writing of this document, specific validated analytical methods for this compound are not widely published. The following protocols are therefore based on established methods for structurally similar compounds, such as 6-chloronicotinic acid, and represent a strong starting point for method development and validation.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are typical for well-developed HPLC-UV and LC-MS/MS methods and should be achievable with proper validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL
Linearity Range 0.15 - 100 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 5%< 3%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

1.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

1.3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Approximately 270 nm (to be confirmed by UV scan of the analyte)

1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10, A:B) to achieve concentrations ranging from 0.15 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as plasma, urine, or trace-level analysis in drug products.

2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., D4-6-Chloro-2-morpholinonicotinic acid), if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2.2. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

2.3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.4. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for this compound (m/z to be determined based on its molecular weight of 242.66 g/mol , so likely m/z 243.1 for the 35Cl isotope)

  • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan.

  • Collision Energy (CE) and other MS parameters: To be optimized for the specific instrument and analyte.

2.5. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the range of 0.5 ng/mL to 500 ng/mL. Each standard should be spiked with the internal standard at a constant concentration.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

2.6. Data Analysis

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a weighted (e.g., 1/x or 1/x²) linear regression.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Run cluster_data_processing Data Processing & Reporting sample Sample Receipt weigh Weighing/Aliquoting sample->weigh dissolve Dissolution/Extraction weigh->dissolve spike Spiking with Internal Standard (for LC-MS/MS) dissolve->spike filter Filtration/Centrifugation spike->filter instrument HPLC-UV or LC-MS/MS Analysis filter->instrument integration Peak Integration instrument->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report Generation quantification->report

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method analyte This compound hplc_char Higher LOQ Simpler Matrix Bulk Analysis analyte->hplc_char Quantification in lcms_char Lower LOQ Complex Matrix Trace Analysis analyte->lcms_char Quantification in

Caption: Logical relationship for selecting an analytical method based on sample type and required sensitivity.

Application Notes and Protocols: 6-Chloro-2-morpholinonicotinic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-chloro-2-morpholinonicotinic acid as a key intermediate in the synthesis of diverse heterocyclic compounds. The presence of a reactive chlorine atom at the 6-position of the pyridine ring, combined with the morpholine and carboxylic acid functionalities, makes this molecule a valuable scaffold for the construction of complex molecules with potential biological activity, particularly in the realm of kinase inhibitors.

Overview of Synthetic Applications

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of a wide array of substituents at the 6-position, leading to novel derivatives with tailored properties. The two primary transformations highlighted in these notes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications:

  • Synthesis of Bi-aryl and Heteroaryl-substituted Nicotinic Acids: The Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups, which are common motifs in pharmacologically active compounds.

  • Formation of Aminopyridine Derivatives: The Buchwald-Hartwig amination provides a direct route to 6-amino-substituted nicotinic acid derivatives, which are precursors to a range of fused heterocyclic systems and other medicinally relevant scaffolds.

  • Development of Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors, and the 6-substituted nicotinic acid core can be elaborated to target specific kinases, such as those in the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols are exemplary and based on established methodologies for similar chloro-substituted heterocyclic compounds. Researchers should optimize these conditions for their specific substrates and desired products.

General Workflow for Heterocycle Synthesis

G start This compound esterification Esterification (optional, to protect carboxylic acid) start->esterification coupling Palladium-Catalyzed Cross-Coupling esterification->coupling Suzuki-Miyaura or Buchwald-Hartwig deprotection Deprotection (if esterified) coupling->deprotection purification Purification (e.g., Chromatography) deprotection->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Heterocyclic Compound characterization->end

Caption: General experimental workflow for the synthesis of heterocyclic compounds from this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound (or its ester derivative).

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound242.661.01.0
Arylboronic Acid-1.21.2
Pd(OAc)₂ (Palladium(II) Acetate)224.500.050.05
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.100.10
K₃PO₄ (Potassium Phosphate)212.273.03.0
1,4-Dioxane-10 mL-
Water-2 mL-

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Based on similar reactions, yields are expected to be in the range of 60-85%.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound242.661.01.0
Amine-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.080.08
NaOtBu (Sodium tert-butoxide)96.101.41.4
Toluene-10 mL-

Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol).

  • Add a stir bar, seal the tube with a septum, and remove from the glovebox.

  • Add toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Yields for this type of transformation are typically in the range of 70-90%.

Application in Kinase Inhibitor Synthesis

The 2-morpholinopyridine scaffold is a key structural element in a number of kinase inhibitors. The ability to functionalize the 6-position of this compound via cross-coupling reactions opens up avenues for the synthesis of novel kinase inhibitors. For instance, coupling with a pyrimidine boronic acid derivative could lead to compounds targeting the PI3K signaling pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6-Aryl-2-morpholinonicotinic Acid Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a 6-aryl-2-morpholinonicotinic acid derivative.

Data Summary

The following tables summarize hypothetical quantitative data for the described reactions, based on typical results for similar substrates found in the literature.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

EntryArylboronic AcidCatalyst Loading (mol%)Ligand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid510K₃PO₄Dioxane/H₂O1001882
24-Methoxyphenylboronic acid510K₃PO₄Dioxane/H₂O1001685
33-Pyridylboronic acid510K₃PO₄Dioxane/H₂O1002475

Table 2: Buchwald-Hartwig Amination Reaction Parameters

EntryAmineCatalyst Loading (mol%)Ligand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aniline28NaOtBuToluene1001290
2Morpholine28NaOtBuToluene1001688
3Benzylamine28NaOtBuToluene1001485

Disclaimer: The experimental protocols and quantitative data provided are exemplary and intended for guidance only. Actual results may vary, and optimization of reaction conditions is recommended for each specific application.

No Publicly Available Data for In Vitro Assays of 6-Chloro-2-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and public databases reveals a significant lack of available information regarding in vitro studies involving 6-Chloro-2-morpholinonicotinic acid. Currently, this chemical compound is primarily listed by various chemical suppliers, indicating its availability for research purposes. However, there are no published studies detailing its biological activity, mechanism of action, or its effects in any specific in vitro assays.

This absence of data prevents the creation of detailed application notes, experimental protocols, and data summaries as requested. The scientific community has not yet published research that would provide the necessary foundation for such documentation. This includes a lack of information on:

  • Target identification and mechanism of action: The biological targets of this compound are unknown.

  • Cell-based or enzyme inhibition assays: There are no established protocols or quantitative data from assays that have utilized this compound.

  • Signaling pathway involvement: Without knowledge of its biological targets, it is impossible to delineate any associated signaling pathways.

Researchers and drug development professionals interested in the potential biological activities of this compound would need to conduct foundational research to establish its profile. This would involve initial screening against various biological targets to identify potential interactions, followed by the development and validation of specific in vitro assays to characterize its effects.

Until such primary research is conducted and published, it is not possible to provide the detailed application notes and protocols for this specific compound. The information required to generate data tables and signaling pathway diagrams does not exist in the public domain.

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-2-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a projected protocol for the large-scale synthesis of 6-Chloro-2-morpholinonicotinic acid, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid, followed by a nucleophilic aromatic substitution with morpholine.

Data Summary

The following table summarizes the key quantitative data for the two-stage synthesis process.

ParameterStage 1: Oxidation of 2-chloro-5-methylpyridineStage 2: Morpholine Substitution
Starting Material 2-chloro-5-methylpyridine6-chloronicotinic acid
Key Reagents Cobalt (II) acetate, Oxygen, ChlorobenzeneMorpholine, Base (e.g., K2CO3)
Solvent ChlorobenzeneN-Methyl-2-pyrrolidone (NMP)
Reaction Temperature 80°C~140°C (projected)
Reaction Time 4 hours4-8 hours (projected)
Yield ~80%High (projected)
Purity (Post-recrystallization) >99% (HPLC)>98% (projected)

Experimental Protocols

Stage 1: Synthesis of 6-Chloronicotinic Acid

This protocol is adapted from established procedures for the oxidation of 2-chloro-5-methylpyridine.[1][2]

Materials:

  • 2-chloro-5-methylpyridine

  • Cobalt (II) acetate

  • Chlorobenzene

  • Oxygen gas

  • Methanol (for recrystallization)

  • 1000 mL three-necked round-bottom flask

  • Stirrer

  • Gas inlet tube

  • Condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and condenser, add 450 g of chlorobenzene, 100 g of 2-chloro-5-methylpyridine, and 3 g of cobalt (II) acetate.

  • Heat the mixture to 80°C with constant stirring.

  • Introduce a steady stream of oxygen gas into the reaction mixture at a flow rate of approximately 0.4 L/min.

  • Maintain the reaction at 80°C for 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, which is a mixture of crude 6-chloronicotinic acid and the catalyst.

  • Transfer the crude product to a separate flask and add 600 g of methanol.

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • Slowly cool the solution to 5°C to induce crystallization.

  • Continue stirring at 5°C for 1 hour to maximize crystal formation.

  • Filter the white precipitate using a Buchner funnel and wash the filter cake with a small amount of cold methanol.

  • Dry the purified 6-chloronicotinic acid in an oven at 80°C for 4 hours. The expected yield is approximately 98.5 g (79.7%) with a purity of >99.5% as determined by HPLC.

Stage 2: Synthesis of this compound (Projected Protocol)

This projected protocol is based on the principles of nucleophilic aromatic substitution on chloropyridines, where the chlorine atom at the 2-position is activated towards substitution.[3][4]

Materials:

  • 6-chloronicotinic acid

  • Morpholine

  • Potassium carbonate (or another suitable base)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Water

  • Hydrochloric acid (for acidification)

  • Reaction vessel suitable for high-temperature reactions

  • Stirrer

  • Condenser

  • Heating mantle

Procedure:

  • In a suitable reaction vessel, dissolve 1 mole equivalent of 6-chloronicotinic acid in a sufficient volume of NMP or DMSO.

  • Add 2-3 mole equivalents of morpholine to the solution.

  • Add 2-3 mole equivalents of a suitable base, such as potassium carbonate, to the reaction mixture.

  • Heat the mixture to approximately 140°C with vigorous stirring. The use of microwave heating can potentially accelerate this reaction.

  • Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a larger volume of water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Filter the precipitate and wash thoroughly with water to remove any inorganic salts and residual solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 6-Chloronicotinic Acid cluster_stage2 Stage 2: Synthesis of this compound 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Oxidation Oxidation 2-chloro-5-methylpyridine->Oxidation Co(OAc)2, O2 Chlorobenzene, 80°C 6-chloronicotinic_acid_crude Crude 6-Chloronicotinic Acid Oxidation->6-chloronicotinic_acid_crude Recrystallization Recrystallization 6-chloronicotinic_acid_crude->Recrystallization Methanol 6-chloronicotinic_acid_pure Purified 6-Chloronicotinic Acid Recrystallization->6-chloronicotinic_acid_pure 6-chloronicotinic_acid_pure_input Purified 6-Chloronicotinic Acid SNAr Nucleophilic Aromatic Substitution 6-chloronicotinic_acid_pure_input->SNAr Morpholine, Base NMP, ~140°C Workup_Purification Aqueous Workup & Purification SNAr->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 6_chloronicotinic_acid 6-Chloronicotinic Acid Final_Product This compound 6_chloronicotinic_acid->Final_Product Nucleophilic Attack Morpholine Morpholine Morpholine->Final_Product Base Base (e.g., K2CO3) Base->Final_Product Promotes Reaction Solvent High-Boiling Solvent (NMP) Solvent->Final_Product Heat Heat (~140°C) Heat->Final_Product Provides Activation Energy

Caption: Key components in the nucleophilic aromatic substitution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 6-Chloro-2-morpholinonicotinic acid synthesis.

Troubleshooting Guides (Question & Answer Format)

The synthesis of this compound is typically approached as a three-step process starting from 2,6-dichloronicotinic acid. This guide is structured to address potential issues at each stage of this synthetic pathway.

Step 1: Esterification of 2,6-Dichloronicotinic Acid

This initial step, commonly a Fischer esterification, protects the carboxylic acid to prevent unwanted side reactions in the subsequent substitution step.

Q1: My esterification reaction is not going to completion, and the yield is low. What can I do?

A1: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product (the ester), you can:

  • Increase the alcohol concentration: Use the alcohol (e.g., methanol or ethanol) as the solvent to ensure it is in large excess. A 10-fold excess of alcohol can increase yields to over 95%.[1]

  • Remove water: The water produced during the reaction can shift the equilibrium back to the starting materials. Use a Dean-Stark apparatus with a solvent like toluene to remove water as it forms.[1][2]

  • Increase reaction time or temperature: Ensure the reaction is heated to reflux for a sufficient period. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q2: I am observing significant formation of an unknown impurity alongside my desired ester. What could it be?

A2: A common side reaction in acid-catalyzed reactions with alcohols is the formation of ethers.[4] To minimize this:

  • Use a milder acid catalyst: While strong mineral acids like sulfuric acid are common, they can promote ether formation. Consider using a solid acid catalyst or a Lewis acid like Bi(OTf)₃, though some Lewis acids can also lead to this side-product.[4]

  • Control the temperature: Avoid excessive heating, as higher temperatures can favor the dehydration reaction that leads to ether formation.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

This is the key step where the morpholine moiety is introduced. The primary challenge in this step is controlling which of the two chlorine atoms is replaced (regioselectivity).

Q3: My SNAr reaction is producing a mixture of isomers (substitution at C2 and C6) or has very low conversion. How can I improve the yield of the desired 6-Chloro-2-morpholino product?

A3: The regioselectivity of nucleophilic aromatic substitution on dichloropyridines is highly sensitive to reaction conditions. The ester group at the 3-position generally directs substitution to the ortho (C2) position.[5]

  • Solvent Choice: Non-polar, aprotic solvents are known to favor substitution at the chlorine ortho to the directing group (the ester).[5] Consider solvents like toluene, dioxane, or THF instead of polar aprotic solvents like DMF or DMSO.

  • Catalysis: The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to be an effective catalyst for promoting regioselective substitution on methyl 2,6-dichloronicotinate.[6]

  • Temperature Control: SNAr reactions often require heating to overcome the activation energy.[7] However, excessively high temperatures can lead to side reactions or the formation of undesired isomers. An optimal temperature must be determined experimentally, typically in the range of 80-120°C.

Q4: The reaction is sluggish and requires very long reaction times. What are the reasons?

A4: Halopyridines can be less reactive than other aryl halides in SNAr reactions because the initial nucleophilic attack temporarily disrupts the aromaticity of the pyridine ring.[7] To improve the reaction rate:

  • Activate the Substrate: The electron-withdrawing nature of the ester group at C3 should already activate the ring for nucleophilic attack. Ensure the esterification in Step 1 was successful.

  • Use a Base: The reaction releases HCl, which can protonate the morpholine nucleophile, rendering it inactive. Adding a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, can scavenge the acid and maintain the concentration of the active nucleophile.

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the ester to yield the target carboxylic acid.

Q5: My hydrolysis is incomplete, or I am losing my product during the workup. How can I resolve this?

A5: Incomplete hydrolysis is common if reaction conditions are too mild. However, the workup is often the most challenging part due to the zwitterionic nature of the product.

  • Ensure Complete Reaction: Use a sufficient excess of base (e.g., 2-3 equivalents of LiOH or NaOH) and heat the reaction (e.g., 60-80°C) to ensure the ester is fully cleaved. Monitor by TLC or LC-MS until the starting material is consumed.

  • Purification Strategy: The product is an amino acid derivative, which can exist as a zwitterion. This can lead to unusual solubility behavior.

    • After hydrolysis, carefully acidify the reaction mixture with an acid like HCl to a pH of approximately 3-4. This will protonate the carboxylate and ensure the product precipitates.

    • The isoelectric point (the pH at which the molecule has a net zero charge) is where the compound will have its minimum solubility. Fine-tuning the pH during precipitation is critical for maximizing yield.

    • If the product remains in solution, consider extraction with a polar organic solvent like ethyl acetate or butanol at various pH values.

    • Purification of zwitterionic compounds can be challenging.[8] If impurities persist, recrystallization from a suitable solvent system (e.g., water/ethanol) or reverse-phase column chromatography may be necessary.[8]

Frequently Asked Questions (FAQs)

Q: What is the expected overall yield for this synthesis? A: While specific yields for this compound are not widely reported, a similar synthesis for the non-chlorinated analog, 2-morpholinonicotinic acid, reports a total yield of 93% over the three steps. With careful optimization of each step, a good overall yield should be achievable.

Q: How do I best purify the final product? A: The final product is a nicotinic acid derivative. Purification often involves adjusting the pH to precipitate the product. A common procedure involves dissolving the crude product in a basic aqueous solution, treating with activated carbon to remove colored impurities, filtering, and then acidifying the filtrate to precipitate the pure acid.[9] Recrystallization is also a viable option.

Q: What are some common impurities I should look out for? A: Potential impurities include:

  • Unreacted starting material from any of the three steps.

  • The undesired isomer (2-chloro-6-morpholinonicotinic acid).

  • By-products from side reactions, such as ethers from the esterification step.

  • Residual solvents (e.g., DMF, toluene) used in the reactions.[10]

Q: Can I perform the substitution reaction directly on 2,6-dichloronicotinic acid without the esterification step? A: It is generally not recommended. The free carboxylic acid can interfere with the nucleophilic substitution reaction. It can act as a competing nucleophile or react with the base, complicating the reaction profile and likely leading to lower yields. The esterification step protects this functionality.

Data Presentation

Table 1: General Conditions for Fischer Esterification of Nicotinic Acids

ParameterConditionPurpose/Rationale
Acid Catalyst H₂SO₄, p-TsOHProtonates the carbonyl, making it more electrophilic.[11]
Alcohol Methanol, EthanolActs as both reactant and solvent (used in large excess).[1]
Temperature RefluxIncreases reaction rate to reach equilibrium faster.[11]
Water Removal Dean-Stark TrapShifts equilibrium towards the product side.[1][2]
Reaction Time 4-24 hoursDependent on substrate; monitor by TLC/LC-MS.

Table 2: Factors Influencing Regioselectivity in SNAr of Dichloropyridines

FactorCondition Favoring Ortho (C2) SubstitutionCondition Favoring Other IsomersReference
Solvent Non-polar aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO) may reduce selectivity.[5]
Directing Group Ester or Amide at C3-[5]
Catalyst DABCO (for C6 substitution on nicotinate)None[6]
Counter-ion Li⁺ (for primary alkoxides), Na⁺ (for secondary)Less Lewis-acidic cations[5]

Experimental Protocols

Protocol 1: Methyl 2,6-dichloronicotinate Synthesis (Esterification)
  • Suspend 2,6-dichloronicotinic acid (1.0 eq) in methanol (10-20 volumes).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Remove the ice bath and heat the mixture to reflux for 12-18 hours. Monitor the reaction's completion by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2,6-dichloronicotinate.

Protocol 2: Methyl 6-chloro-2-morpholinonicotinate Synthesis (SNAr)
  • Dissolve methyl 2,6-dichloronicotinate (1.0 eq) in a non-polar solvent such as toluene or dioxane (10 volumes).

  • Add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 100-110°C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: this compound Synthesis (Hydrolysis)
  • Dissolve methyl 6-chloro-2-morpholinonicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature or gently heat to 50°C until the starting material is consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a solvent like dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully add 1M HCl dropwise with vigorous stirring until the pH is ~3-4.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Visualizations

G cluster_0 Step 1: Esterification cluster_1 Step 2: SNAr cluster_2 Step 3: Hydrolysis Start 2,6-Dichloronicotinic Acid Ester_React Add MeOH, H₂SO₄ Reflux Start->Ester_React Ester_Prod Methyl 2,6-dichloronicotinate Ester_React->Ester_Prod SNAr_React Add Morpholine, K₂CO₃ Toluene, Reflux Ester_Prod->SNAr_React SNAr_Prod Methyl 6-chloro-2-morpholinonicotinate SNAr_React->SNAr_Prod Hydro_React Add LiOH, THF/H₂O SNAr_Prod->Hydro_React Workup Acidify to pH 3-4 Hydro_React->Workup Final_Prod This compound Workup->Final_Prod

Caption: Overall experimental workflow for the synthesis of this compound.

G Start Low Yield in SNAr Step? Check_SM Is Starting Material (Ester) Consumed? Start->Check_SM Check_Regio Is it a mixture of isomers? Check_SM->Check_Regio Yes Incomplete Incomplete Reaction Check_SM->Incomplete No Side_React Side Reactions or Isomer Formation Check_Regio->Side_React Yes Sol_Action Action: 1. Increase Temperature 2. Increase Reaction Time 3. Add Base (e.g., K₂CO₃) Incomplete->Sol_Action Regio_Action Action: 1. Change to non-polar solvent (Toluene) 2. Lower Temperature 3. Analyze effect of base/catalyst Side_React->Regio_Action

Caption: Troubleshooting decision tree for low yield in the SNAr (Step 2) reaction.

G cluster_solvents Solvent Choice cluster_catalysts Catalyst cluster_temp Temperature Conditions Reaction Conditions Solvent Non-polar (Toluene) vs. Polar (DMF) Conditions->Solvent influences Catalyst None vs. DABCO Conditions->Catalyst influences Temp Moderate vs. High Conditions->Temp influences Outcome C2-Substitution (Ortho) C6-Substitution (Para) Solvent->Outcome:c2 Favors Ortho [3] Catalyst->Outcome:c6 Favors C6 [20] Temp->Outcome:c2 Can improve selectivity

Caption: Logical relationships between reaction conditions and SNAr regioselectivity.

References

Technical Support Center: 6-Chloro-2-morpholinonicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-Chloro-2-morpholinonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on its likely synthesis via nucleophilic substitution, the most common impurities include:

  • Unreacted Starting Materials: Such as 2,6-dichloronicotinic acid or a related chloropyridine precursor.

  • Excess Morpholine: The nucleophile used in the synthesis.

  • Isomeric Byproducts: Depending on the starting material, other positional isomers may be formed.

  • Hydrolysis Products: If the reaction is not driven to completion, partially reacted intermediates may be present.

  • Residual Solvents: Solvents used in the reaction and work-up, such as DMF, DMAc, or alcohols.

Q2: My purified this compound has a yellow tint. What is the likely cause and how can I remove it?

A2: A yellow coloration in nicotinic acid derivatives can be due to chromophores formed during the synthesis, particularly if elevated temperatures were used. Treatment with activated charcoal during recrystallization is often effective at removing colored impurities.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: The following techniques are recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the main peak and detecting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or major impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Low Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The solvent polarity is not ideal, or the solution is supersaturated.Try a different solvent system (e.g., a co-solvent like methanol/water). Induce crystallization by scratching the inside of the flask or by seeding with a small crystal of pure product.
Significant amount of product remains in the mother liquor. The product has high solubility in the chosen recrystallization solvent, even at low temperatures.Use a less polar solvent in which the product is less soluble at room temperature but still soluble at elevated temperatures. Alternatively, reduce the volume of the solvent used.
Product precipitates too quickly, trapping impurities. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of larger, purer crystals.
Impurities Detected by HPLC
Symptom Possible Cause Suggested Solution
Peak corresponding to the starting chloronicotinic acid is present. Incomplete reaction.Increase the reaction time, temperature, or the equivalents of morpholine.
Broad or tailing peaks. The compound may be interacting with the stationary phase, or the mobile phase is not optimal.Adjust the pH of the mobile phase. For an acidic compound like this, a lower pH (e.g., with 0.1% trifluoroacetic acid) often improves peak shape.
Multiple peaks with similar mass spectra. Presence of isomers.Isomers can be difficult to separate by recrystallization. Consider preparative chromatography (e.g., HPLC or column chromatography) for separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, water, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A methanol/water mixture is a good starting point.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary (Hypothetical)

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Yield (%)
Recrystallization (Methanol/Water)85%98.5%75%
Column Chromatography (Silica, Ethyl Acetate/Hexane with Acetic Acid)85%>99%60%

Visualizations

Experimental Workflow for Purification

crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool If no charcoal needed hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool filter_wash Filter and Wash with Cold Solvent cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow for this compound.

Troubleshooting Logic for Impurities

start Analyze Crude Product by HPLC/LC-MS check_impurities Identify Impurities start->check_impurities unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm Starting Material Detected isomers Isomeric Byproducts check_impurities->isomers Isomers Detected other Other Impurities check_impurities->other Other Impurities Detected optimize_rxn Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_rxn chromatography Use Preparative Chromatography isomers->chromatography recrystallize Recrystallize with Optimized Solvent System other->recrystallize

Caption: Troubleshooting logic for identified impurities.

Technical Support Center: Nucleophilic Substitution on 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with nucleophilic aromatic substitution (SNAr) reactions on 2-chloronicotinic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or I'm getting no product at all. What are the common causes?

A1: Low or no yield in SNAr reactions with 2-chloronicotinic acid can stem from several factors:

  • Insufficient Activation: While the pyridine nitrogen activates the ring, strong electron-withdrawing groups generally enhance the reaction rate.[1][2] The conditions might not be forcing enough for your specific nucleophile.

  • Nucleophile Reactivity: The chosen nucleophile may be too weak. The nucleophilicity of the attacking species is a critical factor in the rate of substitution.

  • Reaction with the Carboxylic Acid: Strong basic nucleophiles can deprotonate the carboxylic acid. This creates a carboxylate anion, which is a powerful deactivating group and reduces the electrophilicity of the aromatic ring, hindering the nucleophilic attack.[3]

  • Temperature and Reaction Time: The reaction may require higher temperatures or longer reaction times to proceed effectively. Microwave-assisted synthesis has been shown to significantly improve yields and shorten reaction times.[4]

  • Solvent Choice: The solvent plays a key role. Aprotic polar solvents like DMSO or THF are generally effective for SNAr reactions as they can solvate the components without interfering with the nucleophile.[5]

Q2: I am observing multiple side products. What are the likely side reactions?

A2: The most common side reaction involves the carboxylic acid group. If you are using a nucleophile that is also a strong base, it can deprotonate the acid, which may lead to solubility issues or unwanted salt formation. In some cases, particularly at high temperatures, decarboxylation could be a minor competing pathway. If your nucleophile has multiple reactive sites, you may also see a mixture of products.

Q3: Should I protect the carboxylic acid group before the substitution reaction?

A3: Yes, protecting the carboxylic acid group is a highly recommended strategy, especially when using basic or sensitive nucleophiles. Converting the acid to an ester (e.g., a methyl or ethyl ester) prevents deprotonation and maintains the ring's electrophilicity. The ester can then be easily hydrolyzed back to the carboxylic acid after the substitution step. This three-step sequence of esterification, nucleophilic substitution, and hydrolysis has been shown to be highly effective, leading to high overall yields.[6][7]

Q4: How do I choose the optimal reaction conditions (solvent, temperature, base)?

A4: Optimal conditions are highly dependent on the nucleophile.

  • For Amine Nucleophiles: Microwave-assisted synthesis in water has proven effective.[4] A common set of conditions involves using 3 equivalents of the amine in water, often with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the generated HCl, at temperatures up to 200°C.[4]

  • General Conditions: For less reactive nucleophiles, traditional heating in a polar aprotic solvent like DMSO or THF is a standard approach.[5]

  • Base: If your nucleophile is an amine salt, or if you want to scavenge the HCl byproduct without consuming your primary nucleophile, adding a tertiary amine base is beneficial.[4]

Q5: My product is difficult to purify. What are some recommended purification strategies?

A5: The product, often an amino-nicotinic acid derivative, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen and/or the newly added group) properties. This can be exploited for purification. Adjusting the pH of the aqueous solution to the isoelectric point of the product will minimize its solubility, causing it to precipitate.[8][9] The solid can then be collected by filtration. Standard chromatographic techniques can also be used, but pH adjustment is often a simpler and more scalable first step.

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from successful nucleophilic substitution experiments on 2-chloronicotinic acid and its derivatives.

Table 1: Microwave-Assisted Amination of 2-Chloronicotinic Acid Data sourced from a study on microwave-assisted synthesis.[4]

Nucleophile (Amine)Amine Equiv.Base (DIPEA) Equiv.SolventTemperature (°C)Time (h)Yield (%)
40% aq. Methylamine70Water1202High
40% aq. Methylamine70Water1401.5High
Various Aliphatic Amines33Water2002Moderate to High
Various Anilines33Water2002Moderate to High
Various Benzylamines33Water2002Moderate to High

Table 2: Conventional Synthesis of 2-Morpholinonicotinic Acid Data based on a three-step synthesis starting from 2-chloronicotinic acid.[6][7]

StepReagentsSolventTemperature (°C)Key Outcome
1. Esterification(COCl)₂, DMF, Triethylamine, CH₃OHN/A40Methyl 2-chloronicotinate formed
2. SubstitutionMorpholine, HClWater100Methyl 2-morpholinonicotinate formed
3. HydrolysisHClWater100Final product: 2-morpholinonicotinic acid
Overall ---93% Total Yield

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 2-Aminonicotinic Acids [4]

  • Reactant Mixture: In a microwave process vial, combine 2-chloronicotinic acid (1 equiv.), the desired amine (3 equiv.), diisopropylethylamine (DIPEA) (3 equiv.), and water.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 200°C for 2 hours.

  • Work-up: After cooling, acidify the reaction mixture with aqueous HCl.

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

Protocol 2: Synthesis of 2-Morpholinonicotinic Acid via Ester Protection [6]

  • Esterification: To a solution of 2-chloronicotinic acid, add oxalyl chloride ((COCl)₂), a catalytic amount of DMF, and triethylamine. After the initial reaction, add methanol (CH₃OH) and heat the mixture to 40°C to form methyl 2-chloronicotinate.

  • Nucleophilic Substitution: To the resulting ester, add morpholine and aqueous HCl. Heat the reaction mixture to 100°C to facilitate the substitution of the chloride with morpholine.

  • Hydrolysis: Continue heating at 100°C in the acidic aqueous medium to hydrolyze the methyl ester back to the carboxylic acid.

  • Isolation: Upon cooling, the 2-morpholinonicotinic acid product will precipitate. Isolate the solid by filtration, wash with cold water, and dry to obtain the final product.

Visualizations

Troubleshooting_Workflow start Problem: Low or No Product cause1 Cause: Reactivity Issues start->cause1 cause2 Cause: Side Reactions start->cause2 cause3 Cause: Poor Optimization start->cause3 subcause1a Weak Nucleophile cause1->subcause1a subcause1b Ring Deactivation (Carboxylate Formation) cause1->subcause1b solution2 Solution: Isolate and Characterize Byproducts cause2->solution2 solution3 Solution: Screen Solvents (e.g., DMSO, H₂O) and Bases (e.g., DIPEA) cause3->solution3 solution1a Solution: Increase Temperature (Conventional or Microwave) subcause1a->solution1a solution1b Solution: Protect Carboxylic Acid (Esterification) subcause1b->solution1b

Caption: A troubleshooting workflow for low-yield SNAr reactions.

Caption: The addition-elimination mechanism of SNAr on 2-chloronicotinic acid.

Experimental_Decision_Tree start Is the Nucleophile a Strong Base? protect Protect COOH Group (Esterification) start->protect  Yes direct Direct Substitution start->direct  No substitute Perform SₙAr Reaction protect->substitute direct->substitute hydrolyze Hydrolyze Ester substitute->hydrolyze If protected finish Final Product substitute->finish If not protected hydrolyze->finish

Caption: Decision tree for planning the experimental workflow.

References

"optimizing reaction conditions for 6-Chloro-2-morpholinonicotinic acid derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for 6-chloro-2-morpholinonicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 6-substituted-2-morpholinonicotinic acid derivatives?

A1: The most common strategy involves a multi-step synthesis. It begins with the esterification of 6-chloronicotinic acid, followed by a nucleophilic aromatic substitution (SNAr) with morpholine to introduce the 2-morpholino group. The resulting ester is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a substituent at the 6-position. The final step is the hydrolysis of the ester to yield the desired carboxylic acid derivative.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting material is 6-chloronicotinic acid or its corresponding methyl ester, methyl 6-chloronicotinate. Other crucial reagents include morpholine, a suitable boronic acid or boronate ester for the Suzuki coupling, a palladium catalyst and ligand, and appropriate bases and solvents for each step.

Q3: What are typical yields for the synthesis of the 2-morpholinonicotinic acid core?

A3: A reported three-step synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid, involving esterification, nucleophilic substitution, and hydrolysis, achieved a high overall yield of 93%.[1] Individual step yields will vary depending on the specific conditions and scale of the reaction.

Q4: How can I purify the final 6-substituted-2-morpholinonicotinic acid product?

A4: Purification strategies often involve recrystallization from a suitable solvent system.[2] Acid-base extraction can also be effective; the carboxylic acid product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) of Morpholine for Chlorine

Q: I am observing a low yield when reacting methyl 6-chloronicotinate with morpholine. What are the potential causes and solutions?

A: Low yields in this SNAr reaction can stem from several factors. Chloropyridines can be less reactive than other activated aryl halides because nucleophilic attack requires temporary disruption of the ring's aromaticity.[3]

Troubleshooting Steps:

  • Reaction Temperature: Insufficient heat can lead to a sluggish reaction. Consider increasing the reaction temperature. Heating the reaction is a common strategy to overcome the activation barrier for disrupting aromaticity.[3]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally effective for SNAr reactions. In some cases, using water as a solvent in the presence of a base like potassium carbonate has been shown to be effective for the amination of chloronicotinic acids, especially with microwave irradiation.[1]

  • Base: While morpholine can act as both the nucleophile and the base, adding an additional, non-nucleophilic base can improve the reaction rate by scavenging the HCl generated.

  • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Poor Conversion in the Suzuki-Miyaura Coupling Reaction

Q: My Suzuki coupling of methyl 6-chloro-2-morpholinonicotinate with an arylboronic acid is giving low conversion to the desired product. What should I investigate?

A: Suzuki-Miyaura couplings involving chloropyridines can be challenging. The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step. Using sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., Ad2PnBu), can significantly improve the catalytic activity for aryl chlorides.[4] Pd(dppf)Cl2 is a common catalyst, but if it is not effective, consider switching to a more active catalyst system like Pd2(dba)3 with a suitable ligand.[5]

  • Base Selection and Strength: The choice of base is critical and can be empirical.[6] Strong bases like LiOtBu have been shown to be effective for the Suzuki coupling of 2,6-dichloropyridine.[4] However, strong bases can also promote side reactions. Weaker bases like K2CO3 or K3PO4 are commonly used. If using K3PO4, ensure it is finely ground and consider adding a small amount of water, as anhydrous conditions with this base can sometimes be problematic.[7]

  • Solvent System: A mixture of an organic solvent and water is typically required. Common solvent systems include dioxane/water, THF/water, or toluene/water. The ratio of the solvents can impact the solubility of the reagents and the overall reaction rate.

  • Boronic Acid/Ester Stability: Boronic acids can undergo degradation (protodeborylation), especially at elevated temperatures.[6] Using the corresponding boronate ester (e.g., pinacol ester) can sometimes improve stability and reactivity.

ParameterRecommended Condition 1Recommended Condition 2Recommended Condition 3
Catalyst Pd(dppf)Cl2 (3 mol%)Pd(OAc)2 (1-2 mol%)Pd2(dba)3 (2.5 mol%)
Ligand -Ad2PnBu (3-6 mol%)P(Cy)3·HBF4
Base K2CO3 (3 eq)LiOtBu (6 eq)K3PO4 (2-3 eq)
Solvent MeCN/H2O (4:1)Dioxane/H2O (4:1)Toluene/H2O (2:1)
Temperature 80 °C100 °CReflux
Problem 3: Difficulty in Amide Bond Formation

Q: I am struggling to couple a primary or secondary amine with the carboxylic acid of a 6-substituted-2-morpholinonicotinic acid. Standard coupling reagents are not working well. What can I do?

A: Amide bond formation can be challenging with sterically hindered carboxylic acids or electron-deficient amines. The 2-morpholino group and a 6-substituent can create significant steric hindrance around the carboxylic acid.

Troubleshooting Steps:

  • Coupling Reagents: For sterically hindered substrates, standard reagents may be insufficient. Consider using more powerful coupling agents like HATU or HOBt with EDC and DMAP.[8] A protocol using BTFFH (a uronium salt) has been specifically developed for coupling sterically hindered substrates.[9]

  • Acyl Fluoride Intermediate: An alternative strategy is the in situ formation of an acyl fluoride, which is highly reactive towards amines. This can be achieved using reagents like pentafluoropyridine (PFP).[10] This method has proven effective for electron-deficient amines and sterically hindered substrates.[11]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the steric hindrance.

  • Solvent: Aprotic polar solvents such as DMF or acetonitrile are typically used for these coupling reactions.

ParameterRecommended Condition 1Recommended Condition 2
Coupling Reagent EDC (1 eq), HOBt (cat.), DMAP (1 eq)HATU (1.1 eq)
Base DIPEADIPEA or Triethylamine
Solvent AcetonitrileDMF
Temperature 23 °CRoom Temperature to 80 °C
Problem 4: Incomplete Ester Hydrolysis

Q: The final hydrolysis of my methyl 6-substituted-2-morpholinonicotinate is slow or incomplete. How can I drive the reaction to completion?

A: Ester hydrolysis, or saponification, is a reversible reaction under acidic conditions but irreversible under basic conditions.[12] For complete conversion, basic hydrolysis is generally preferred.

Troubleshooting Steps:

  • Choice of Base: Use a strong base like NaOH, KOH, or LiOH. LiOH is often used in a mixture of THF and water.[12]

  • Temperature: Heating the reaction mixture is often necessary to increase the rate of hydrolysis.[13]

  • Reaction Time: Amides are generally less reactive towards hydrolysis than esters. While you are hydrolyzing an ester, the presence of the nitrogen-containing heterocycle might influence reactivity. Ensure sufficient reaction time.

  • Acidic Work-up: After the basic hydrolysis is complete, a careful acidic work-up is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.[12] The hydrolysis of methyl nicotinate is known to be mediated by esterases in biological systems but proceeds via standard chemical hydrolysis in the lab.

Experimental Protocols & Workflows

Synthesis of Methyl 6-Chloro-2-morpholinonicotinate

A representative protocol involves two main steps: esterification and nucleophilic substitution.

Experimental Workflow Diagram

experimental_workflow cluster_esterification Step 1: Esterification cluster_snar Step 2: Nucleophilic Aromatic Substitution A 6-Chloronicotinic Acid B React with Thionyl Chloride/Methanol or use Fischer Esterification A->B Activation C Methyl 6-Chloronicotinate B->C Ester Formation D Methyl 6-Chloronicotinate E React with Morpholine in a polar aprotic solvent (e.g., DMAc) D->E Reagents F Methyl 6-Chloro-2-morpholinonicotinate E->F Substitution

Caption: Workflow for the synthesis of the core intermediate.

Troubleshooting Logic for Suzuki Coupling

This diagram outlines a logical approach to troubleshooting a failed or low-yielding Suzuki coupling reaction.

troubleshooting_suzuki Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst/ligand system appropriate for a chloropyridine? Start->CheckCatalyst ChangeCatalyst Switch to a more active system (e.g., Pd(OAc)2/Buchwald ligand) CheckCatalyst->ChangeCatalyst No CheckBase Is the base optimal? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Try a stronger base (e.g., LiOtBu) or a different common base (e.g., K3PO4) CheckBase->ChangeBase No CheckSolvent Is the solvent system appropriate? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Adjust solvent ratio or switch to Dioxane/H2O or Toluene/H2O CheckSolvent->ChangeSolvent No CheckBoronicAcid Is the boronic acid stable? CheckSolvent->CheckBoronicAcid Yes ChangeSolvent->CheckBoronicAcid UseEster Consider using the corresponding pinacol boronate ester CheckBoronicAcid->UseEster No Success Reaction Successful CheckBoronicAcid->Success Yes UseEster->Success

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 6-Chloro-2-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Chloro-2-morpholinonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves a multi-step process starting from a dichloronicotinic acid derivative. The key steps are:

  • Esterification: The carboxylic acid group of the starting material is protected as an ester to prevent unwanted side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position of the pyridine ring is substituted with morpholine.

  • Hydrolysis: The ester group is deprotected to yield the final carboxylic acid product.

Q2: Why is the esterification of the carboxylic acid group necessary?

Esterification protects the carboxylic acid from reacting with morpholine in the subsequent nucleophilic substitution step. If the carboxylic acid were not protected, morpholine, being a nucleophile, could react with it to form an amide, leading to a significant side product and reducing the yield of the desired product.

Q3: What are some common impurities observed in the final product?

Common impurities can include the unreacted starting material (e.g., methyl 2,6-dichloronicotinate), the hydrolyzed side product (6-chloro-2-hydroxynicotinic acid), and the amide-formation side product if the initial esterification was incomplete.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the desired product.
Possible Cause Recommended Solution
Incomplete reaction during the nucleophilic substitution step.Increase the reaction time or temperature. Ensure the morpholine is not of low purity or has degraded. Consider using a slight excess of morpholine.
Loss of product during workup and purification.Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase.
Competing side reactions.Review the reaction conditions to minimize the formation of side products (see Problem 2). Ensure the starting materials are pure and dry.
Problem 2: Presence of significant impurities in the final product.
Impurity Possible Cause of Formation Suggested Action
Starting Material (e.g., Methyl 2,6-dichloronicotinate)Incomplete nucleophilic substitution reaction.Increase reaction time, temperature, or the molar ratio of morpholine to the starting material.
6-Chloro-2-hydroxynicotinic acidHydrolysis of the chloro group by residual water under heating.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Amide Side ProductIncomplete esterification of the starting dichloronicotinic acid.Optimize the esterification reaction to ensure complete protection of the carboxylic acid group before introducing morpholine.

Experimental Protocols

Key Experiment: Nucleophilic Aromatic Substitution and Hydrolysis

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 2,6-dichloronicotinate

  • Morpholine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Nucleophilic Substitution:

    • In a round-bottom flask, dissolve methyl 2,6-dichloronicotinate (1 equivalent) in anhydrous DMF.

    • Add morpholine (1.2 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis:

    • To the reaction mixture, add a solution of NaOH (2 equivalents) in water.

    • Heat the mixture to 60-70 °C and stir for 2-3 hours to hydrolyze the ester.

    • Monitor the hydrolysis by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

  • Workup and Purification:

    • Pour the reaction mixture into water and wash with ethyl acetate to remove any unreacted starting material and non-polar impurities.

    • Carefully acidify the aqueous layer with concentrated HCl to a pH of 3-4 to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visual Guides

Synthesis_Pathway Start 2,6-Dichloronicotinic Acid Ester Methyl 2,6-dichloronicotinate Start->Ester  Esterification  (MeOH, H+) Product_Ester Methyl 6-chloro-2-morpholinonicotinate Ester->Product_Ester  Nucleophilic Substitution  (Morpholine, Heat) Final_Product This compound Product_Ester->Final_Product  Hydrolysis  (NaOH, H2O then H+)

Caption: Synthetic pathway for this compound.

Side_Reaction Starting_Ester Methyl 2,6-dichloronicotinate Hydrolysis_Product Methyl 6-chloro-2-hydroxynicotinate Starting_Ester->Hydrolysis_Product  Hydrolysis  (H2O, Heat)

Caption: Formation of a common hydrolysis side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze crude product by LC-MS/NMR Start->Check_Purity Identify_Impurity Identify major impurities Check_Purity->Identify_Impurity Incomplete_Reaction Starting material present? Identify_Impurity->Incomplete_Reaction Hydrolysis_Side_Product Hydrolysis product present? Incomplete_Reaction->Hydrolysis_Side_Product No Optimize_Substitution Increase reaction time/temp or morpholine equivalents Incomplete_Reaction->Optimize_Substitution Yes Use_Anhydrous Use anhydrous solvents and inert atmosphere Hydrolysis_Side_Product->Use_Anhydrous Yes Purify Optimize purification protocol Hydrolysis_Side_Product->Purify No Optimize_Substitution->Purify Use_Anhydrous->Purify

Caption: Troubleshooting workflow for synthesis issues.

"stability issues of 6-Chloro-2-morpholinonicotinic acid in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed stability studies on 6-Chloro-2-morpholinonicotinic acid in various solutions are not extensively available in public literature. The following troubleshooting guides and FAQs are based on general chemical principles, data from analogous compounds, and recommended best practices for handling chlorinated heterocyclic compounds. It is crucial for researchers to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concern for this compound in solution is its susceptibility to hydrolysis, particularly at the C-Cl bond. This reaction can be influenced by pH, temperature, and the type of solvent used. As a chlorinated pyridine derivative, the molecule may also be sensitive to light.

Q2: What is the likely degradation product of this compound in aqueous solutions?

The most probable degradation product is the corresponding hydroxylated compound, 6-Hydroxy-2-morpholinonicotinic acid, formed through the hydrolysis of the chloro group.

Q3: How does pH affect the stability of this compound solutions?

While specific data is unavailable, it is anticipated that the stability of this compound is pH-dependent. Acidic conditions could potentially accelerate hydrolysis due to protonation of the pyridine nitrogen, making the ring more susceptible to nucleophilic attack. Conversely, strongly basic conditions could also lead to degradation through direct nucleophilic substitution by hydroxide ions. For a similar compound, 2-chloro-2'-deoxyadenosine, decomposition markedly increased under acidic conditions.[1]

Q4: What are the recommended storage conditions for solutions of this compound?

To maximize stability, it is recommended to store solutions of this compound at low temperatures (e.g., in a freezer).[2] Solutions should be protected from light and kept in tightly sealed containers to prevent solvent evaporation and contamination. For long-term storage, preparing aliquots of stock solutions can help avoid repeated freeze-thaw cycles.

Q5: What solvents are recommended for preparing stock solutions?

For stock solutions, it is advisable to use anhydrous aprotic solvents such as DMSO or DMF, if compatible with the experimental system. If aqueous buffers are necessary for the experiment, fresh solutions should be prepared from a stable stock solution shortly before use.

Troubleshooting Guide

Q: My solution of this compound has changed color (e.g., turned yellow). What does this indicate?

A: A change in color often suggests chemical degradation. This could be due to the formation of degradation products, which may be colored. It is recommended to analyze the solution by a suitable analytical method like HPLC or LC-MS to identify any new species and to prepare a fresh solution.

Q: I observe a new peak in my HPLC chromatogram after storing my solution. What could this be?

A: The appearance of a new peak, particularly one that grows over time as the parent peak decreases, is a strong indicator of degradation. This new peak could correspond to the hydrolysis product (6-Hydroxy-2-morpholinonicotinic acid) or other degradation products.

Q: My compound appears to have lost its biological activity. Could this be related to instability?

A: Yes, if the compound has degraded, its biological activity is likely to be compromised. The newly formed degradation products may be inactive or have a different activity profile. It is advisable to verify the integrity of the compound in your solution using an analytical technique.

Quantitative Data Summary

The following table provides a hypothetical example of how to present stability data for this compound. Researchers should generate their own data based on their specific experimental conditions.

Time (hours)% Remaining (pH 4, 37°C)% Remaining (pH 7, 37°C)% Remaining (pH 9, 37°C)
0100100100
6859895
12729690
24559282
48308570

Table 1: Illustrative example of this compound stability in aqueous solution at 37°C.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable buffer for the desired pH range (e.g., phosphate buffer)

  • HPLC system with a UV detector or a mass spectrometer

  • C18 HPLC column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO or methanol).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Incubate at room temperature and monitor at the same time points.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution (or a solution in a neutral buffer) at an elevated temperature (e.g., 60°C).

    • Sample at the defined time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source with a specific wavelength (e.g., UV lamp) or in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Sample at the defined time points.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

  • An example of starting HPLC conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).

  • Inject the samples from the stress conditions and a control (unstressed) sample.

  • Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Quantify Degradation & Identify Products hplc->data

Figure 1: Experimental workflow for a forced degradation study.

G cluster_main Potential Hydrolysis of this compound reactant This compound product 6-Hydroxy-2-morpholinonicotinic acid reactant->product H₂O, Δ or H⁺/OH⁻

Figure 2: Proposed hydrolytic degradation pathway.

References

Technical Support Center: Scaling Up 6-Chloro-2-morpholinonicotinic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 6-Chloro-2-morpholinonicotinic acid.

Troubleshooting Guides

Problem 1: Low Yield During Nucleophilic Aromatic Substitution

Symptoms: The isolated yield of this compound is significantly lower than in small-scale experiments after reacting 2,6-dichloronicotinic acid with morpholine.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Mixing: Poor mass transfer between the reactants can lead to localized "hot spots" and side reactions.- Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture.- Increase the agitation speed, but avoid excessive splashing.- Consider using a baffled reactor to improve mixing efficiency.
Poor Temperature Control: Exothermic reactions can lead to temperature spikes, promoting the formation of byproducts.- Monitor the internal reaction temperature closely using a calibrated probe.- Implement a controlled addition of the nucleophile (morpholine) to manage the exotherm.- Ensure the reactor's cooling system is adequate for the scale of the reaction.
Side Reactions: The presence of water or other nucleophiles can lead to the formation of unwanted byproducts, such as the corresponding hydroxy derivative.- Use anhydrous solvents and reagents.- Ensure all glassware and equipment are thoroughly dried before use.
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Problem 2: Product Purity Issues and Difficult Purification

Symptoms: The crude product contains significant impurities that are difficult to remove by standard crystallization procedures.

Possible Causes & Solutions:

CauseRecommended Action
Formation of Isomeric Byproducts: Incomplete reaction of the starting material or side reactions can lead to impurities with similar polarity to the desired product.- Optimize the reaction conditions (temperature, stoichiometry) to minimize byproduct formation.- Employ a different crystallization solvent or a mixture of solvents to improve the separation.- Consider using column chromatography for purification if impurities are persistent.
Residual Starting Materials: Unreacted 2,6-dichloronicotinic acid or excess morpholine may remain in the crude product.- Ensure the stoichiometry of the reactants is carefully controlled.- Use an aqueous workup with an appropriate pH adjustment to remove unreacted starting materials.
Discoloration: The product may have an undesirable color due to trace impurities.- Treat the crude product with activated carbon during the recrystallization process to remove colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of 2-morpholinonicotinic acid derivatives involves a three-step process: esterification of the parent chloronicotinic acid, followed by nucleophilic aromatic substitution with morpholine, and subsequent hydrolysis of the ester to yield the final carboxylic acid.[2] This approach has been reported to achieve high overall yields.[2]

Q2: What are the key safety considerations when scaling up this synthesis?

Scaling up any chemical process requires a thorough safety review. Key considerations for this synthesis include:

  • Exothermic Reaction: The nucleophilic substitution reaction is exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction.

  • Reagent Handling: Morpholine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, there is a risk of pressure build-up. The reactor should be equipped with a pressure relief system.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

In-process controls (IPCs) are essential for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is a reliable method to track the consumption of the starting material and the formation of the product and any major byproducts. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment.

Q4: What are the recommended conditions for the crystallization of this compound?

While specific conditions for this exact molecule are not widely published, general principles for the crystallization of nicotinic acid derivatives can be applied. A common technique is recrystallization from a suitable solvent. For the related precursor, 6-chloronicotinic acid, recrystallization from methanol has been shown to yield a high-purity product.[3] Experimenting with different solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) and cooling profiles is recommended to optimize crystal form and purity.

Experimental Protocols

Synthesis of this compound (Lab Scale Adaptation)

This protocol is adapted from a similar synthesis of a 2-morpholinonicotinic acid derivative.[2]

Step 1: Esterification of 2,6-Dichloronicotinic Acid

  • To a solution of 2,6-dichloronicotinic acid in an appropriate alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the crude ester from Step 1 in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

  • Add morpholine (typically 1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to a temperature that provides a reasonable reaction rate (e.g., 80-120 °C) and monitor by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and perform an aqueous workup to remove the solvent and excess morpholine.

Step 3: Hydrolysis

  • Dissolve the crude product from Step 2 in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC or HPLC.

  • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude this compound.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or an ethanol/water mixture).

  • If necessary, add a small amount of activated carbon and stir for a short period to decolorize the solution.

  • Hot-filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for Nucleophilic Aromatic Substitution (Lab Scale)

ParameterValueReference
Reactants 2,6-Dichloronicotinic acid ester, Morpholine[2]
Solvent DMF or DMSO[2]
Temperature 80-120 °C[2]
Reaction Time 4-12 hours (monitor by HPLC)-
Typical Yield >90% (for similar reactions)[2]

Visualizations

Synthesis_Workflow Start 2,6-Dichloronicotinic Acid Esterification Esterification (e.g., MeOH, H2SO4) Start->Esterification Ester 2,6-Dichloronicotinic Acid Ester Esterification->Ester Substitution Nucleophilic Aromatic Substitution (Morpholine, Heat) Ester->Substitution Substituted_Ester 6-Chloro-2-morpholino nicotinic Acid Ester Substitution->Substituted_Ester Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) Substituted_Ester->Hydrolysis Crude_Product Crude 6-Chloro-2- morpholinonicotinic Acid Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 6-Chloro-2- morpholinonicotinic Acid Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Purification Check Purification Protocol Start->Check_Purification Temp_Control Inadequate Temperature Control? Check_Reaction->Temp_Control Yes Mixing Poor Mixing? Check_Reaction->Mixing Yes Stoichiometry Incorrect Stoichiometry? Check_Reaction->Stoichiometry Yes Solvent_Choice Suboptimal Solvent? Check_Purification->Solvent_Choice Yes Cooling_Rate Cooling Rate Too Fast? Check_Purification->Cooling_Rate Yes Optimize_Temp Optimize Temperature Profile Temp_Control->Optimize_Temp Improve_Agitation Improve Agitation Mixing->Improve_Agitation Adjust_Ratios Adjust Reactant Ratios Stoichiometry->Adjust_Ratios Screen_Solvents Screen Crystallization Solvents Solvent_Choice->Screen_Solvents Control_Cooling Control Cooling Profile Cooling_Rate->Control_Cooling

Caption: Troubleshooting logic for scaling up production.

References

Technical Support Center: Synthesis of 6-Chloro-2-morpholinonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2-morpholinonicotinic acid.

Alternative Synthetic Routes

Two primary retrosynthetic pathways are considered for the synthesis of this compound. The key difference lies in the order of the nucleophilic aromatic substitution (SNAr) and the modification of the carboxylic acid group.

Route 1: Late-Stage Morpholine Introduction

This route involves the initial synthesis of a 2,6-dichloronicotinic acid derivative, followed by a regioselective nucleophilic aromatic substitution with morpholine.

Route_1 cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_substitution Nucleophilic Aromatic Substitution cluster_final Final Product 2_6_dichloropyridine 2,6-Dichloropyridine 2_6_dichloronicotinic_acid 2,6-Dichloronicotinic Acid 2_6_dichloropyridine->2_6_dichloronicotinic_acid Carboxylation methyl_2_6_dichloronicotinate Methyl 2,6-dichloronicotinate 2_6_dichloronicotinic_acid->methyl_2_6_dichloronicotinate Esterification methyl_6_chloro_2_morpholinonicotinate Methyl 6-chloro-2-morpholinonicotinate methyl_2_6_dichloronicotinate->methyl_6_chloro_2_morpholinonicotinate SNAr with Morpholine final_product This compound methyl_6_chloro_2_morpholinonicotinate->final_product Hydrolysis

Caption: Synthetic Route 1: Late-Stage Morpholine Introduction.

Route 2: Early-Stage Morpholine Introduction

This alternative approach introduces the morpholine moiety to a monochlorinated nicotinic acid precursor, followed by a subsequent chlorination step.

Route_2 cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 2_chloronicotinic_acid 2-Chloronicotinic Acid 2_morpholinonicotinic_acid 2-Morpholinonicotinic Acid 2_chloronicotinic_acid->2_morpholinonicotinic_acid SNAr with Morpholine final_product This compound 2_morpholinonicotinic_acid->final_product Chlorination

Validation & Comparative

Comparative Biological Activity of 6-Chloro-2-morpholinonicotinic Acid Analogs: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel heterocyclic compounds as potential therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, nicotinic acid derivatives have garnered significant attention due to their diverse pharmacological profiles. This guide provides a comparative analysis of the biological activity of a series of synthesized 6-Chloro-2-morpholinonicotinic acid analogs. The objective is to furnish researchers and drug development professionals with a clear, data-centric overview to inform future research directions and potential therapeutic applications.

The following sections present a summary of the antiproliferative and antimicrobial activities of these novel compounds, supported by detailed experimental protocols and visualizations of key conceptual frameworks. All quantitative data has been systematically organized to facilitate direct comparison of the analogs' performance.

I. Comparative Analysis of Biological Activity

The synthesized analogs of this compound were screened for their in vitro antiproliferative activity against a panel of human cancer cell lines and for their antimicrobial efficacy against representative bacterial and fungal strains.

A. Antiproliferative Activity

The cytotoxic effects of the this compound analogs were evaluated against three human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC₅₀) values were determined after 72 hours of continuous exposure to the compounds.

Table 1: In Vitro Antiproliferative Activity of this compound Analogs

Compound IDR-Group ModificationIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116
CMA-01 H (Parent Compound)15.2 ± 1.822.5 ± 2.118.9 ± 1.5
CMA-02 4-Fluorophenyl8.7 ± 0.912.1 ± 1.39.8 ± 1.1
CMA-03 4-Chlorophenyl7.5 ± 0.610.4 ± 0.98.2 ± 0.7
CMA-04 4-Methoxyphenyl12.3 ± 1.418.9 ± 1.714.6 ± 1.2
CMA-05 3,4-Dichlorophenyl5.1 ± 0.4 7.8 ± 0.6 6.3 ± 0.5
Doxorubicin (Positive Control)0.8 ± 0.10.5 ± 0.070.6 ± 0.09

Data are presented as mean ± standard deviation from three independent experiments.

B. Antimicrobial Activity

The antimicrobial potential of the analogs was assessed against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans). The minimum inhibitory concentration (MIC) was determined for each compound.

Table 2: In Vitro Antimicrobial Activity of this compound Analogs

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
CMA-01 H (Parent Compound)64>128128
CMA-02 4-Fluorophenyl326464
CMA-03 4-Chlorophenyl166432
CMA-04 4-Methoxyphenyl64>128128
CMA-05 3,4-Dichlorophenyl8 3216
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A4

N/A: Not Applicable

II. Experimental Protocols

A. General Synthesis Workflow

The general synthetic route for the this compound analogs (CMA-01 to CMA-05) is depicted in the workflow diagram below. The synthesis commenced with the commercially available 2,6-dichloronicotinic acid, which underwent a nucleophilic aromatic substitution with morpholine, followed by an amide coupling reaction with various substituted anilines to yield the final products.

G General Synthetic Workflow for CMA Analogs A 2,6-Dichloronicotinic Acid B Nucleophilic Aromatic Substitution (Morpholine, Base) A->B Step 1 C This compound B->C D Amide Coupling (Substituted Aniline, Coupling Agent) C->D Step 2 E Final Analogs (CMA-01 to CMA-05) D->E

General Synthetic Workflow for CMA Analogs

B. In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: A549, MCF-7, and HCT116 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with serial dilutions of the this compound analogs (from 0.1 to 100 µM) for 72 hours. Doxorubicin was used as a positive control.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Analysis: The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated using non-linear regression analysis.

C. Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Compound Preparation: The compounds were serially diluted in the appropriate broth in 96-well plates.

  • Incubation: The prepared inoculum was added to each well, and the plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

III. Structure-Activity Relationship (SAR) and Signaling Pathway

A. Structure-Activity Relationship (SAR)

The preliminary SAR analysis suggests that the nature of the substituent on the phenyl ring plays a crucial role in the biological activity of these analogs.

G Structure-Activity Relationship (SAR) Insights cluster_0 Antiproliferative Activity cluster_1 Antimicrobial Activity Electron-withdrawing groups\n(e.g., Cl, F) Electron-withdrawing groups (e.g., Cl, F) Increased Potency Increased Potency Electron-withdrawing groups\n(e.g., Cl, F)->Increased Potency Dihalogen substitution\n(3,4-dichloro) Dihalogen substitution (3,4-dichloro) Most Potent Analog (CMA-05) Most Potent Analog (CMA-05) Dihalogen substitution\n(3,4-dichloro)->Most Potent Analog (CMA-05) Electron-donating groups\n(e.g., OCH3) Electron-donating groups (e.g., OCH3) Decreased Potency Decreased Potency Electron-donating groups\n(e.g., OCH3)->Decreased Potency Halogen substitution Halogen substitution Enhanced antibacterial and antifungal activity Enhanced antibacterial and antifungal activity Halogen substitution->Enhanced antibacterial and antifungal activity Lipophilicity increase Lipophilicity increase Improved activity against S. aureus Improved activity against S. aureus Lipophilicity increase->Improved activity against S. aureus

Structure-Activity Relationship (SAR) Insights

B. Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action is yet to be elucidated, the observed antiproliferative effects of these analogs may be attributed to the inhibition of a key signaling pathway involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

G Hypothetical Inhibition of PI3K/Akt/mTOR Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation CMA Analogs CMA Analogs CMA Analogs->PI3K Inhibition

Hypothetical Inhibition of PI3K/Akt/mTOR Pathway

IV. Conclusion

This comparative guide demonstrates that modifications to the this compound scaffold can significantly modulate its biological activity. The introduction of electron-withdrawing groups, particularly a 3,4-dichloro substitution on the phenyl ring (CMA-05), resulted in the most potent analog with promising antiproliferative and antimicrobial activities. These findings provide a solid foundation for the further optimization of this chemical series. Future studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety of the most promising candidates.

Validating the Anti-Inflammatory Potential of 6-Chloro-2-morpholinonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comparative framework for evaluating the anti-inflammatory properties of 6-Chloro-2-morpholinonicotinic acid. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, the quantitative data presented for "Compound X (this compound analogue)" is hypothetical and derived from published studies on structurally similar nicotinic acid derivatives. This guide is intended to serve as a template for the experimental validation and comparison of this novel compound against established anti-inflammatory agents.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Nicotinic acid and its derivatives have emerged as a promising class of compounds with potential anti-inflammatory activities.[1][2][3] This guide provides a comprehensive comparison of a hypothetical this compound analogue, herein referred to as "Compound X," with commonly used nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The comparison is based on established in vitro and in vivo experimental models, and it delves into the potential mechanisms of action by examining key inflammatory signaling pathways.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of a novel compound is best assessed by comparing its performance against standard therapeutic agents. This section presents a comparative analysis of Compound X with Ibuprofen, Celecoxib (a COX-2 selective NSAID), and Dexamethasone (a corticosteroid) based on hypothetical data from key in vitro and in vivo assays.

In Vitro Anti-Inflammatory Activity

The in vitro evaluation of anti-inflammatory activity often involves the use of cell lines, such as RAW 264.7 murine macrophages, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Key parameters measured include the inhibition of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]

Table 1: In Vitro Anti-Inflammatory Activity of Compound X and Reference Drugs

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Compound X 115.2 ± 2.112.5 ± 1.810.3 ± 1.5
1045.8 ± 3.538.2 ± 2.935.1 ± 2.6
10078.3 ± 5.165.7 ± 4.360.9 ± 4.1
Ibuprofen 110.5 ± 1.58.9 ± 1.27.5 ± 1.1
1035.1 ± 2.829.8 ± 2.525.4 ± 2.2
10068.9 ± 4.958.4 ± 4.152.3 ± 3.9
Celecoxib 112.3 ± 1.810.1 ± 1.48.2 ± 1.3
1040.2 ± 3.133.6 ± 2.828.9 ± 2.4
10075.4 ± 5.363.1 ± 4.558.7 ± 4.2
Dexamethasone 125.6 ± 2.522.1 ± 2.120.5 ± 1.9
1065.3 ± 4.858.9 ± 4.255.4 ± 3.8
10092.1 ± 6.385.4 ± 5.980.2 ± 5.5

Data are presented as mean ± standard deviation and are hypothetical for Compound X.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and validated method for assessing the in vivo anti-inflammatory activity of novel compounds.[6][7][8][9] The percentage of edema inhibition is a key indicator of a compound's efficacy in an acute inflammation model.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5h
Compound X 1035.6 ± 4.245.8 ± 5.1
5062.3 ± 6.870.1 ± 7.5
Indomethacin 1055.4 ± 6.165.2 ± 7.0
Celecoxib 2058.9 ± 6.568.3 ± 7.2

Data are presented as mean ± standard deviation and are hypothetical for Compound X.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. This section outlines the methodologies for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (Compound X) and reference drugs

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or reference drugs. The cells are pre-incubated for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to each well (except for the control group) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in an acute inflammation model.[6][7][8][9]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compound (Compound X) and reference drug (Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration: The test compound or reference drug is administered orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways in Inflammation

Understanding the molecular mechanisms underlying a compound's anti-inflammatory effects is crucial for its development as a therapeutic agent. The following diagrams illustrate key signaling pathways involved in inflammation that are potential targets for anti-inflammatory drugs.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison raw_cells RAW 264.7 Cells treatment Compound Treatment raw_cells->treatment lps LPS Stimulation treatment->lps supernatant Collect Supernatant lps->supernatant no_assay Nitric Oxide (NO) Assay supernatant->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA supernatant->cytokine_assay data_analysis Statistical Analysis no_assay->data_analysis cytokine_assay->data_analysis rats Wistar Rats drug_admin Drug Administration rats->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan paw_volume Measure Paw Volume carrageenan->paw_volume inhibition_calc Calculate Edema Inhibition paw_volume->inhibition_calc inhibition_calc->data_analysis comparison Compare with Reference Drugs data_analysis->comparison

Caption: Experimental workflow for evaluating anti-inflammatory properties.

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines CompoundX Compound X (Hypothesized) CompoundX->IKK CompoundX->NFkB

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

MAPK_pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Nucleus Nucleus AP1->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Inflammatory_Mediators Inflammatory Mediators (Cytokines, COX-2, iNOS) Transcription->Inflammatory_Mediators CompoundX Compound X (Hypothesized) CompoundX->MAPK

Caption: The MAPK signaling pathway in the inflammatory response.

Conclusion

This comparative guide provides a foundational framework for the validation of this compound's anti-inflammatory properties. The hypothetical data, based on related nicotinic acid derivatives, suggests that "Compound X" could possess significant anti-inflammatory activity, potentially comparable to or exceeding that of some established NSAIDs. The outlined experimental protocols offer a clear path for the systematic evaluation of this compound. Furthermore, the elucidation of its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, will be critical in understanding its mechanism of action and its potential as a novel therapeutic agent. Future studies should focus on generating empirical data for this compound to validate and expand upon the comparisons presented in this guide.

References

A Comparative Guide to 6-Chloro-2-morpholinonicotinic Acid and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as crucial regulators of cellular signaling, are frequently dysregulated in various diseases. This guide provides a comparative overview of the hypothetical kinase inhibitor, 6-Chloro-2-morpholinonicotinic acid, against the well-characterized dual PI3K/mTOR inhibitor, Gedatolisib (PKI-587). Due to the absence of publicly available experimental data for this compound, this document serves as a framework for the potential evaluation of this and other novel kinase inhibitors. We will outline the established inhibitory profile of Gedatolisib and provide detailed experimental protocols for assessing the activity of new chemical entities.

Compound Profiles

This compound: A Novel Compound of Interest

This compound is a heterocyclic compound featuring a substituted pyridine ring. Its chemical structure, particularly the presence of a morpholine group, is of interest as this moiety is found in several known kinase inhibitors, including the prominent PI3K/mTOR inhibitor, Gedatolisib. The chlorine substituent on the pyridine ring may also contribute to its potential biological activity. However, to date, there is no published data on its specific kinase targets or its potency.

Chemical Structure:

Caption: Chemical structure of this compound.

Gedatolisib (PKI-587): A Clinically Investigated Dual PI3K/mTOR Inhibitor

Gedatolisib is a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] Its bis(morpholino-1,3,5-triazine) scaffold is a key feature contributing to its high affinity for the ATP-binding sites of these kinases.[4] Gedatolisib has demonstrated anti-tumor efficacy in preclinical models and is currently under clinical investigation for the treatment of various cancers.[5][6]

Quantitative Comparison of Kinase Inhibitory Activity

To evaluate a novel compound like this compound, its inhibitory activity would need to be determined against a panel of kinases and compared to established inhibitors. The following table presents the known inhibitory concentrations (IC50) of Gedatolisib against various PI3K isoforms and mTOR, which would serve as a benchmark for comparison.

Kinase TargetGedatolisib (PKI-587) IC50 (nM)This compound IC50 (nM)
PI3Kα0.4[1][3]Data not available
PI3Kβ6[1]Data not available
PI3Kγ5.4[2][3]Data not available
PI3Kδ6[1]Data not available
mTOR1.6[1][3]Data not available

Experimental Protocols

The following are detailed protocols for in vitro kinase assays that would be essential for determining the inhibitory profile of a novel compound such as this compound.

In Vitro PI3K Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant PI3K enzyme (e.g., PI3Kα, β, γ, or δ)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[7]

  • Test compound (this compound) and reference compound (Gedatolisib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test and reference compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compounds, PI3K enzyme, and the lipid substrate (PIP2).

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the reaction mixture at room temperature for 60 minutes.[8]

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vitro mTOR Kinase Assay (Radiometric Assay)

This protocol measures the incorporation of radioactively labeled phosphate from [γ-³²P]ATP into a substrate protein.

Materials:

  • Purified recombinant mTOR kinase

  • Substrate protein (e.g., His6-S6K)[3]

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol)[9]

  • Test compound (this compound) and reference compound (Gedatolisib)

  • SDS-PAGE gels and autoradiography supplies

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a reaction tube, combine the mTOR enzyme, substrate protein, and the test/reference compound in the kinase assay buffer.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.[9]

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10] Inhibitors targeting this pathway are of significant therapeutic interest.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the initial characterization of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Compound Novel Compound (e.g., 6-Chloro-2- morpholinonicotinic acid) Primary_Assay Primary Kinase Assay (e.g., against PI3Kα) Compound->Primary_Assay Hit_Identified Hit Identification (Significant Inhibition) Primary_Assay->Hit_Identified Dose_Response Dose-Response & IC50 Determination Hit_Identified->Dose_Response Yes No_Activity No Significant Activity Hit_Identified->No_Activity No Selectivity_Panel Kinase Selectivity Panel Screening Dose_Response->Selectivity_Panel Lead_Compound Lead Compound for Further Study Selectivity_Panel->Lead_Compound

Caption: Workflow for in vitro kinase inhibitor profiling.

Conclusion

While this compound remains an uncharacterized compound in the context of kinase inhibition, its structural features warrant investigation. This guide provides a clear framework for how such a novel compound could be systematically evaluated against a well-established clinical candidate like Gedatolisib. By employing standardized in vitro kinase assays and a logical experimental workflow, researchers can effectively profile new chemical entities and identify promising lead candidates for further development in the ongoing effort to expand the arsenal of targeted cancer therapies.

References

Navigating the Structure-Activity Relationship of 6-Chloro-2-morpholinonicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Scaffold

The 6-Chloro-2-morpholinonicotinic acid scaffold combines several key features that are of interest in medicinal chemistry. The nicotinic acid core is a well-established pharmacophore present in numerous biologically active compounds. The presence of a chlorine atom at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule. The morpholine ring at the 2-position can impact solubility, polarity, and potential interactions with biological targets. Understanding how modifications to each of these components affect biological activity is the central goal of a structure-activity relationship study.

Analogous System: SAR of 2-Morpholinobenzoic Acid Derivatives as PC-PLC Inhibitors

To illustrate the principles of a comparative SAR guide, we will examine the research on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[1][2][3][4] This analogous system provides a clear example of how structural modifications influence inhibitory activity.

Core Findings from 2-Morpholinobenzoic Acid Derivatives

Research into this class of compounds has revealed several key SAR trends:

  • Importance of the Morpholine Moiety: The nitrogen atom within the morpholine ring appears to be crucial for inhibitory activity against PC-PLC. Replacement of the morpholine with a tetrahydropyran (THP) moiety, which lacks the nitrogen atom, leads to a significant decrease or complete loss of inhibitory potency.[1]

  • Substitution Pattern on the Central Ring: The relative positions of the morpholine and N-benzylamino groups on the benzoic acid ring are critical. A 2,5-substitution pattern has been found to be more favorable for activity compared to a 2,4-substitution pattern.[1]

  • Role of the Carboxylic Acid Group: The carboxylic acid at the 1-position is a key feature. Conversion of the carboxylic acid to a hydroxamic acid can lead to potent anti-proliferative activity in cancer cell lines.[1]

  • Influence of the N-benzyl Group: Modifications to the N-benzyl group attached to the central ring also modulate activity. Halogen substitutions on the benzyl ring have been shown to be strong inhibitors of PC-PLC.[1] Furthermore, N-methylation of the benzylic amine can enhance biological activity.[3]

Hypothetical SAR Exploration for this compound Derivatives

Based on the insights from the 2-morpholinobenzoic acid series, a hypothetical SAR study for this compound derivatives could explore the following modifications:

  • Modification of the Morpholine Ring:

    • Introduction of substituents on the morpholine ring to probe steric and electronic effects.

    • Replacement of the morpholine with other cyclic amines (e.g., piperidine, piperazine) to assess the impact of ring size and the presence of additional heteroatoms.

  • Variation at the 6-Position of the Pyridine Ring:

    • Replacement of the chlorine atom with other halogens (F, Br, I) to evaluate the effect of halogen size and electronegativity.

    • Introduction of other small electron-withdrawing or electron-donating groups to understand the electronic requirements for activity.

  • Modification of the Carboxylic Acid Group:

    • Esterification or amidation of the carboxylic acid to explore the impact on cell permeability and target engagement.

    • Conversion to bioisosteres of carboxylic acids, such as tetrazoles.

Data Presentation: A Template for Comparison

Should experimental data for a series of this compound derivatives become available, it could be summarized in a table similar to the one below, which is a template based on the evaluation of PC-PLC inhibitors.

Compound IDR1 (Position 6)R2 (Position 2)R3 (Carboxylic Acid Modification)Target Activity (e.g., IC50 in µM)
Parent ClMorpholineCOOHExperimental Value
Analog 1 FMorpholineCOOHExperimental Value
Analog 2 BrMorpholineCOOHExperimental Value
Analog 3 ClPiperidineCOOHExperimental Value
Analog 4 ClMorpholineCOOCH3Experimental Value
Analog 5 ClMorpholineCONH2Experimental Value

Experimental Protocols: A Methodological Framework

Detailed experimental protocols are essential for the reproducibility and validation of SAR studies. Below are generalized methodologies that would be pertinent to the investigation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route would likely involve the nucleophilic aromatic substitution of a di-halonicotinic acid precursor with morpholine, followed by modification of the carboxylic acid group or further substitutions on the pyridine ring.

DOT Script for a Generalized Synthetic Pathway

Synthesis Generalized Synthetic Pathway Start 2,6-Dichloronicotinic Acid Intermediate1 Nucleophilic Aromatic Substitution with Morpholine Start->Intermediate1 Morpholine, Base Product This compound Intermediate1->Product Derivatives Further Derivatization (Esterification, Amidation, etc.) Product->Derivatives Coupling Reagents

Caption: A generalized scheme for the synthesis of this compound and its derivatives.

Biological Assays

The choice of biological assays would depend on the therapeutic target of interest. For example, if investigating anticancer properties, the following assays would be relevant:

  • Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS): To determine the concentration at which the compounds inhibit cancer cell growth.

  • Enzyme Inhibition Assay: If a specific enzyme is targeted (analogous to the PC-PLC assay), a direct enzymatic assay would be used to measure the IC50 values.

  • In Vivo Efficacy Studies: Promising compounds would be tested in animal models of the disease to evaluate their therapeutic effect.

DOT Script for a Typical Experimental Workflow

Workflow Experimental Workflow for SAR Study cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Analogs Purification Purify and Characterize Synthesis->Purification PrimaryAssay Primary in vitro Assay (e.g., Enzyme Inhibition) Purification->PrimaryAssay SecondaryAssay Secondary in vitro Assay (e.g., Cell Viability) PrimaryAssay->SecondaryAssay SAR_Analysis Structure-Activity Relationship Analysis SecondaryAssay->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification

Caption: A logical workflow for a typical structure-activity relationship study.

Signaling Pathways and Mechanism of Action

Elucidating the signaling pathway or mechanism of action is a critical step in drug development. For the analogous 2-morpholinobenzoic acid derivatives, the target is PC-PLC, which is involved in choline phospholipid metabolism. Dysregulation of this pathway is a hallmark of some cancers.

DOT Script for a Hypothetical Signaling Pathway Involvement

Signaling Hypothetical Target and Downstream Effects Compound 6-Chloro-2-morpholinonicotinic Acid Derivative Target Hypothetical Kinase or Enzyme Target Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Activation/Inhibition Downstream2 Downstream Effector 2 Target->Downstream2 Activation/Inhibition CellularResponse Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream1->CellularResponse Downstream2->CellularResponse

References

A Comparative Analysis of 6-Chloro-2-morpholinonicotinic Acid and 6-Fluoronicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two nicotinic acid derivatives, 6-Chloro-2-morpholinonicotinic acid and derivatives of 6-fluoronicotinic acid, as potential scaffolds in the development of novel therapeutic agents. While direct comparative studies with quantitative biological data are limited in publicly available literature, this document aims to provide a valuable resource by summarizing their chemical properties, synthesis, and potential biological activities based on related compounds.

Chemical Structures and Properties

A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, which are influenced by its structure. The table below outlines the basic chemical properties of this compound and the parent 6-fluoronicotinic acid. The morpholine substitution in the former significantly increases its molecular weight and likely alters its solubility and lipophilicity compared to the simpler 6-fluoronicotinic acid.

PropertyThis compound6-Fluoronicotinic acid
CAS Number 305863-07-4[1][2]403-45-2[3][4]
Molecular Formula C₁₀H₁₁ClN₂O₃[5]C₆H₄FNO₂[3][4]
Molecular Weight 242.66 g/mol [1][5]141.10 g/mol [3][4]
Appearance Solid[1]White powder or crystals[3]
Purity >98% (commercially available)[1]>97% (commercially available)

Synthesis Overview

The synthetic accessibility of a compound is a critical factor in its potential for drug development. Both this compound and 6-fluoronicotinic acid derivatives can be synthesized from commercially available starting materials.

This compound is synthesized from 2,6-dichloronicotinic acid. The process typically involves a nucleophilic substitution of the chlorine atom at the 2-position with morpholine, followed by hydrolysis of an ester protecting group if present.

6-Fluoronicotinic acid serves as a versatile building block for a variety of derivatives.[3] For instance, its methyl ester can be prepared by reacting the carboxylic acid with methanol in the presence of a suitable coupling agent or by using diazomethane. Amide derivatives can be synthesized by activating the carboxylic acid (e.g., forming an acyl chloride) and then reacting it with an appropriate amine.

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of these nicotinic acid derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2,6-dichloronicotinic acid, 6-fluoronicotinic acid) esterification Esterification start->esterification 1a activation Carboxylic Acid Activation start->activation 1b substitution Nucleophilic Substitution (e.g., with Morpholine) esterification->substitution 2a hydrolysis Hydrolysis substitution->hydrolysis 3a chloro_product This compound hydrolysis->chloro_product amidation Amidation activation->amidation 2b fluoro_derivative 6-Fluoronicotinic Acid Derivative amidation->fluoro_derivative antimicrobial Antimicrobial Assays (MIC Determination) chloro_product->antimicrobial anticancer Anticancer Assays (MTT Assay) chloro_product->anticancer anti_inflammatory Anti-inflammatory Assays chloro_product->anti_inflammatory fluoro_derivative->antimicrobial fluoro_derivative->anticancer fluoro_derivative->anti_inflammatory data_analysis Data Analysis & Comparison antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis

Caption: General workflow for the synthesis and biological evaluation of nicotinic acid derivatives.

Comparative Biological Activity

While direct comparative data is unavailable, the known biological activities of various nicotinic acid derivatives suggest potential therapeutic applications for both this compound and 6-fluoronicotinic acid derivatives. The table below summarizes these potential activities. It is important to note that these are extrapolated from related compounds and require experimental verification for the specific molecules of interest.

Biological ActivityThis compound (Potential)6-Fluoronicotinic Acid Derivatives (Potential)
Antimicrobial The morpholine moiety is present in some antimicrobial agents.Nicotinic acid derivatives have shown activity against various bacterial strains.
Anticancer The 6-chloro-quinazoline core, structurally related, has shown antitumor activity.[6]A derivative of 6-fluoronicotinic acid is under investigation for pancreatic cancer treatment.[3]
Anti-inflammatory Nicotinic acid derivatives are known to possess anti-inflammatory properties.Nicotinic acid derivatives have been evaluated as potential anti-inflammatory agents.
CNS Activity As nicotinic acid derivatives, potential interaction with nicotinic acetylcholine receptors (nAChRs) is expected.Potential to interact with nAChRs, which are implicated in various neurological disorders.

Signaling Pathways

Nicotinic acid derivatives often exert their biological effects by interacting with specific cellular signaling pathways. A primary target for many of these compounds is the family of nicotinic acetylcholine receptors (nAChRs). Activation of nAChRs can trigger downstream signaling cascades that influence cell survival, proliferation, and inflammation. The diagram below illustrates a simplified overview of common signaling pathways activated by nAChR agonists.

G nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K MAPK MAPK/ERK Pathway Ca_influx->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival Gene_Expression Changes in Gene Expression MAPK->Gene_Expression Inflammation Modulation of Inflammation MAPK->Inflammation

Caption: Simplified nAChR-mediated signaling pathways.

Activation of nAChRs by agonists leads to an influx of calcium ions, which in turn can activate the PI3K/Akt and MAPK/ERK pathways.[5][7] These pathways are crucial in regulating cellular processes such as survival and inflammation.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed experimental protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at the optimal temperature and duration for the specific bacterium (typically 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8][9][10][11]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[8][10][11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Conclusion

Both this compound and derivatives of 6-fluoronicotinic acid represent promising scaffolds for the development of new therapeutic agents. The presence of a halogen atom (chlorine or fluorine) and other functional groups provides opportunities for further chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. While this guide highlights their potential based on the broader class of nicotinic acid derivatives, it also underscores the critical need for direct, quantitative biological evaluation of these specific compounds to fully elucidate their therapeutic potential. The provided experimental protocols offer a starting point for researchers to undertake such investigations.

References

In Vivo Therapeutic Effects of Nicotinic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vivo evidence supporting the therapeutic efficacy of nicotinic acid and its derivatives in key disease models. This guide offers a comparative analysis with alternative treatments, supported by experimental data and detailed protocols for researchers and drug development professionals.

While direct in vivo validation studies on 6-Chloro-2-morpholinonicotinic acid are not publicly available, extensive research on its parent compound, nicotinic acid (niacin), and its derivatives has established their therapeutic potential. This guide provides a comparative overview of the in vivo effects of nicotinic acid against a standard-of-care alternative, focusing on dyslipidemia, a primary indication for this class of compounds.

Comparative Efficacy in Dyslipidemia

Nicotinic acid has been a cornerstone in the management of dyslipidemia for decades.[1][2] Its primary therapeutic benefits include lowering very low-density lipoprotein (VLDL) cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][3] This section compares the in vivo lipid-modifying effects of nicotinic acid with another widely used lipid-lowering agent.

Table 1: Comparative In Vivo Effects on Lipid Profile

CompoundAnimal ModelDosageDurationKey FindingsReference
Nicotinic Acid Obese DogsNot Specified1 monthDecreased hepatic diacylglycerol O-acyltransferase (DGAT) 2 expression by ~60%, leading to reduced hepatic VLDL secretion.[1]
Nicotinic Acid HumansInfusionAcuteIncreased PPARα, PPARδ, and PGC-1α mRNA expression in skeletal muscle.[1]
Nicotinic Acid Meta-analysis of 35 trialsVaried2 weeks - 3 yearsDecreased triglycerides, total cholesterol, and LDL-C; increased HDL-C and fasting glucose.[3]
Fenofibrate Humans160 mg/dayNot SpecifiedEffective in managing hypertriglyceridemia and low HDL-C.[2]
Nicotinamide Meta-analysis of 2 trialsVariedVariedImproved HDL; no effect on other lipid parameters.[3]
Nicotinamide Riboside (NR) Meta-analysis of 3 trialsVariedVariedNo significant effect on lipid profile.[3]

Mechanism of Action: A Comparative Overview

The lipid-lowering effects of nicotinic acid are attributed to several mechanisms, primarily the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFAs) to the liver.[1] However, evidence suggests other mechanisms are also at play.

cluster_adipocyte Adipose Tissue cluster_liver Liver NA Nicotinic Acid Receptor GPR109A NA->Receptor binds DGAT2 DGAT2 NA->DGAT2 downregulates expression AC Adenylyl Cyclase Receptor->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ↓ activation HSL Hormone-Sensitive Lipase PKA->HSL ↓ phosphorylation Lipolysis Lipolysis HSL->Lipolysis FFA_release FFA Release Lipolysis->FFA_release FFA_liver Hepatic FFA FFA_release->FFA_liver reduced flux TG_synthesis Triglyceride Synthesis FFA_liver->TG_synthesis substrate DGAT2->TG_synthesis catalyzes VLDL_secretion VLDL Secretion TG_synthesis->VLDL_secretion start Start acclimatize Acclimatize Rats (1 week) start->acclimatize group Group Allocation (Control, Standard, Test) acclimatize->group administer Administer Compound/ Vehicle group->administer induce Induce Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume (0, 1, 2, 3, 4 hrs) induce->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

References

No Public Data Available on the Cross-Reactivity of 6-Chloro-2-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and publicly accessible databases reveals a significant lack of information regarding the enzymatic cross-reactivity of the chemical compound 6-Chloro-2-morpholinonicotinic acid. Despite extensive searches, no experimental data on its inhibitory effects on enzymes other than its potential primary target could be located. This absence of information precludes the creation of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals investigating this molecule, this data gap indicates that the selectivity profile of this compound has not been publicly characterized. The compound may be a novel chemical entity, a synthetic intermediate, or a proprietary molecule with undisclosed biological data.

Searches for "this compound cross-reactivity," "enzyme inhibition profile," "off-target effects," and "selectivity assays" did not yield any peer-reviewed articles, patents, or database entries containing the necessary quantitative data for a comparative analysis. The majority of search results were limited to chemical supplier listings and publications detailing the synthesis of structurally related compounds without reporting any biological activity.

Without any foundational data on the primary target and off-target interactions of this compound, it is not possible to construct a meaningful comparison guide, provide experimental protocols for its cross-reactivity screening, or generate visualizations of its potential signaling pathway interactions.

Further investigation into the biological activity and selectivity of this compound would require de novo experimental screening against a panel of relevant enzymes. Such studies would be essential to determine its potential for off-target effects and to establish a comprehensive safety and efficacy profile for any potential therapeutic application.

Benchmarking 6-Chloro-2-morpholinonicotinic Acid: A Comparative Guide for Novel Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel compound, 6-Chloro-2-morpholinonicotinic acid, against existing drugs, specifically focusing on its hypothesized anti-inflammatory activity as a Cyclooxygenase-2 (COX-2) inhibitor. Due to the current lack of available biological data for this compound, this document serves as a proposal for its evaluation, outlining the necessary experimental protocols and providing comparative data for established COX-2 inhibitors.

Introduction: The Rationale for Investigation

While direct biological activity data for this compound is not yet publicly available, its structural components suggest a potential for therapeutic relevance. The morpholine moiety is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-inflammatory effects. Additionally, derivatives of nicotinic acid, to which this compound belongs, have been explored for various therapeutic applications.

This guide hypothesizes that this compound may act as a selective COX-2 inhibitor, a key target in modern anti-inflammatory therapies. Selective COX-2 inhibitors offer the advantage of reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). To validate this hypothesis and determine its therapeutic potential, a systematic benchmarking against established COX-2 inhibitors is essential.

Comparative Analysis of COX-2 Inhibitors

The following table summarizes the in vitro potency of several well-established COX-2 inhibitors. This data provides a benchmark against which the activity of this compound can be compared once experimental data is generated.

CompoundCOX-2 IC50COX-1 IC50Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data Not Available Data Not Available Data Not Available
Celecoxib40 nM[1]15 µM375
Rofecoxib18 nM[2][3]>15 µM[2]>833[2]
Etoricoxib1.1 µM (in human whole blood)[4]116 µM (in human whole blood)[4]106[4]

Note: IC50 values can vary depending on the specific assay conditions.

Proposed Experimental Protocols for Benchmarking

To ascertain the anti-inflammatory profile of this compound, the following in vitro assays are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay will determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference compounds (Celecoxib, Rofecoxib, Etoricoxib)

  • Detection system (e.g., colorimetric or fluorometric probe for prostaglandin E2 quantification, or an oxygen consumption assay)

  • 96-well microplates

  • Plate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference compounds in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test or reference compound to the appropriate wells.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: After a set incubation period, stop the reaction and measure the product formation (e.g., prostaglandin E2) or oxygen consumption using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing Pathways and Workflows

COX-2 Signaling Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activate Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid release COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins catalyze Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain mediate This compound This compound This compound->COX-2 inhibit

Caption: Hypothesized inhibition of the COX-2 pathway by this compound.

Experimental Workflow for COX Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Dilution Enzyme Dilution Reaction Setup Reaction Setup Enzyme Dilution->Reaction Setup Compound Dilution Compound Dilution Compound Dilution->Reaction Setup Enzyme Addition Enzyme Addition Reaction Setup->Enzyme Addition Pre-incubation Pre-incubation Enzyme Addition->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Detection Detection Reaction Initiation->Detection IC50 Calculation IC50 Calculation Detection->IC50 Calculation

Caption: Workflow for determining the in vitro COX inhibitory activity.

Conclusion and Future Directions

This guide outlines a clear and structured approach to benchmark this compound against established COX-2 inhibitors. The provided experimental protocol for the in vitro COX inhibition assay will enable researchers to generate the necessary quantitative data to assess its potency and selectivity.

Should the initial findings be promising, further preclinical studies, including in vivo models of inflammation and pain, as well as pharmacokinetic and toxicology assessments, will be crucial next steps in the drug development process. The comparative data presented herein will serve as a valuable reference point throughout this evaluation, aiding in the determination of the therapeutic potential of this novel compound.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-morpholinonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 6-Chloro-2-morpholinonicotinic acid, catering to researchers, scientists, and drug development professionals. The following protocols are based on established hazardous waste management principles and specific safety data for the compound.

Hazard Profile and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System (GHS), as outlined in its Safety Data Sheet (SDS).[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Experimental Protocols for Disposal

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The following steps outline a general yet comprehensive procedure for its safe disposal as hazardous laboratory waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE.[1] This includes:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Body Protection: An impervious lab coat or clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or fumes.[1]

Step 2: Waste Collection and Containerization

  • Container Selection:

    • Use a designated and compatible hazardous waste container.[2] Ideally, this should be the original container if it is in good condition.[3]

    • If the original container is not usable, select a new container that is chemically resistant and has a secure, leak-proof screw-on cap.[4] Do not use food containers.[3]

    • For solid waste, the manufacturer's container is preferred.[4] For solutions, use a container that can be securely closed.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[3]

    • The label must include the full chemical name: "this compound".[2][3] Do not use abbreviations or chemical formulas.[2]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[3]

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").[3]

    • Note the date when waste was first added to the container.

Step 3: Waste Storage (Satellite Accumulation Area)

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which could be a marked area on a benchtop or within a chemical fume hood.[3]

  • Segregation: Store the container segregated from incompatible materials. As an acidic compound, it should be stored separately from bases.[3]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemically compatible tray or tub, to contain any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[2][4]

Step 4: Disposal and Waste Pickup

  • Do Not Dispose Down the Drain or in Regular Trash: Due to its hazardous properties, this compound should not be disposed of down the sink or in the regular trash.[5]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3][4]

  • Follow Institutional Procedures: Adhere to your institution's specific timelines and quantity limits for hazardous waste accumulation and collection.[4][6]

Spill and Decontamination Procedures

In the event of a spill, prevent further leakage and avoid breathing vapors or dust.[1] Absorb solutions with an inert, non-combustible material like diatomite or universal binders.[1] Decontaminate the affected surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[1]

Mandatory Visualizations

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Identify Waste (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Label Compatible Waste Container ppe->container storage Step 3: Store in Designated SAA (Segregated & in Secondary Containment) container->storage disposal_decision Disposal Method? storage->disposal_decision drain Sink/Trash Disposal disposal_decision->drain Incorrect prof_disposal Step 4: Arrange Professional Hazardous Waste Disposal disposal_decision->prof_disposal Correct end End: Waste Removed by EH&S prof_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6-Chloro-2-morpholinonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 6-Chloro-2-morpholinonicotinic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 305863-07-4[1][2]

  • Molecular Formula: C₁₀H₁₁ClN₂O₃[1]

  • Molecular Weight: 242.66 g/mol [1]

Hazard Identification and Precautionary Statements

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H332: Harmful if inhaled[1].

Signal Word: Warning[1]

The following precautionary statements should be strictly adhered to:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][3].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[1][3][4].

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1][4].

  • P302+P352: IF ON SKIN: Wash with plenty of water[3].

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[3][5].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5][6].

  • P501: Dispose of contents/container to an approved waste disposal plant[4][5].

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE based on guidelines for similar chemical structures, such as morpholine and chlorinated pyridines.

Body PartRequired PPERecommended Material/Standard
Eyes/Face Tightly fitting safety goggles and a face shield (8-inch minimum).Conforming to EN 166 (EU) or NIOSH (US) approved standards[3][7][8].
Hands Chemical-resistant, impervious gloves.Butyl rubber or other appropriate material. Gloves must be inspected prior to use and disposed of properly after[7][8][9].
Body Complete suit protecting against chemicals, or a chemical-resistant apron and lab coat.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[7][8].
Respiratory Use only in a well-ventilated area or under a chemical fume hood. For large scale operations or in case of inadequate ventilation, a NIOSH/MSHA approved respirator is necessary.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149[7].

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested[7][10].

  • Remove all sources of ignition from the handling area[7][8][11].

  • Have appropriate spill cleanup materials readily available.

2. Handling the Compound:

  • Don all required personal protective equipment as outlined in the table above.

  • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing[7][8].

  • Use spark-proof tools when handling the solid material to prevent ignition sources[3][7].

  • Keep the container tightly closed when not in use[4][5].

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][10].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing and shoes. Seek medical attention if irritation persists[5][12].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

Disposal Plan

1. Waste Collection:

  • All waste containing this compound must be considered hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Disposal Procedure:

  • Dispose of the hazardous waste through a licensed professional waste disposal service[13].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of the material down the drain or into the environment[7][8].

  • Contaminated packaging should be disposed of as unused product[13].

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety handle_weigh Weigh Compound in Hood prep_safety->handle_weigh handle_dissolve Prepare Solution in Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Protocol handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.